nTZDpa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOTURDKDMIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433292 | |
| Record name | nTzDpa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118414-59-8 | |
| Record name | nTzDpa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
nTZDpa: A Membrane-Active Agent with Potent Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel antimicrobial agents with unconventional mechanisms of action. nTZDpa, a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist, has emerged as a promising candidate. This document provides a comprehensive technical overview of the mechanism of action of this compound against MRSA, intended for researchers, scientists, and drug development professionals. This compound exerts its potent bactericidal effect by disrupting the bacterial cell membrane's lipid bilayer, a mechanism that is effective against both growing and persistent MRSA cells. Notably, S. aureus demonstrates no detectable development of resistance to this compound, and the compound exhibits synergistic activity with aminoglycosides. This guide details the quantitative antimicrobial data, in-depth experimental protocols for key assays, and visual representations of the compound's mode of action and relevant experimental workflows.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound against various S. aureus strains has been quantified through several key metrics. The following tables summarize the available data for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain | Resistance Profile | MIC (μg/mL) | Reference |
| MRSA MW2 | Methicillin-Resistant | ~4 | [1] |
| VRS1 | Vancomycin-Resistant | ~4 | [1] |
| Panel of S. aureus clinical strains | - | ~4 | [1] |
Table 2: Bactericidal Activity of this compound against MRSA Persister Cells
| Treatment | Concentration (μg/mL) | Time (hours) | Log Reduction in CFU/mL | Reference |
| This compound | 32 | 2 | ~2 | [1] |
| This compound | 64 | 2 | Complete Eradication | [1] |
Table 3: Synergistic Activity of this compound with Aminoglycosides against MRSA
| Combination | Method | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| This compound + Gentamicin | Checkerboard Assay | ≤0.5 | Synergy | [1] |
| This compound + Tobramycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |
| This compound + Neomycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |
| This compound + Kanamycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |
| This compound + Streptomycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |
Core Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism by which this compound exerts its bactericidal activity against MRSA is through the disruption of the bacterial cell membrane.[1] This direct physical mechanism of action is advantageous as it is less likely to lead to the development of resistance compared to antibiotics that target specific metabolic pathways.
Evidence from transmission electron microscopy reveals that MRSA cells treated with this compound exhibit morphological changes indicative of membrane damage, including mesosome formation, abnormal cell division, and eventual cell lysis.[1] Furthermore, membrane permeabilization assays confirm that this compound compromises the integrity of the MRSA cell membrane.[1]
Interestingly, the antimicrobial activity of this compound is enhanced in acidic environments.[2] At a lower pH, a higher proportion of this compound exists in its neutral, protonated form. This form is more effective at penetrating the bacterial membrane, leading to increased membrane disruption and cell death.[2] This pH-dependent activity is particularly relevant in the context of infection sites, which are often characterized by acidic microenvironments.
References
The Dual Molecular Targets of nTZDpa: A Technical Guide
Introduction
nTZDpa (non-thiazolidinedione partial agonist) is a synthetic small molecule that has garnered significant interest due to its multifaceted pharmacological profile. Initially investigated for its therapeutic potential in metabolic diseases, subsequent research has unveiled a second, distinct mechanism of action, positioning it as a compound with dual molecular targets. This guide provides an in-depth technical overview of this compound's interaction with its two primary molecular targets: the human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the bacterial cell membrane. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Host Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound was first characterized as a partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] Unlike full agonists, such as thiazolidinediones (TZDs), which elicit a maximal receptor response, partial agonists like this compound induce a submaximal response, potentially offering a more favorable side-effect profile.[2]
Mechanism of Action and Signaling Pathway
As a partial agonist, this compound binds to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, though to a lesser extent than a full agonist. This leads to the recruitment of a specific set of coactivators and the displacement of corepressors. The PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3]
The activation of this pathway leads to the transcription of genes involved in:
-
Adipogenesis: The differentiation of pre-adipocytes into mature fat cells.[3]
-
Glucose Homeostasis: Increased expression of glucose transporters (e.g., GLUT4), leading to enhanced glucose uptake into cells.[1][4]
-
Lipid Metabolism: Regulation of genes involved in fatty acid uptake and storage.[1]
Quantitative Data: PPARγ Interaction
| Compound Class | Parameter | Value | Target | Reference |
| Non-Thiazolidinedione | EC50 | Varies (Partial Agonist) | PPARγ | [2] |
| This compound | Activity | Partial Agonist | PPARγ | [6] |
Experimental Protocols
1. PPARγ Reporter Gene Assay (Luciferase-Based)
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
-
Objective: To determine the agonist or antagonist activity of this compound on PPARγ.
-
Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) linked to a PPRE. Activation of PPARγ by a ligand drives the expression of luciferase, which is quantified by measuring light output after the addition of a substrate.
-
Methodology:
-
Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing the human PPARγ receptor and a PPRE-luciferase reporter construct into a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
2. Adipocyte Glucose Uptake Assay (2-NBDG-Based)
This assay measures the effect of this compound on glucose transport into adipocytes, a key downstream effect of PPARγ activation.
-
Objective: To quantify the effect of this compound on cellular glucose uptake.
-
Principle: 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells via glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.
-
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes to confluence and then differentiate them into mature adipocytes using a standard differentiation cocktail.
-
Pre-treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24-48 hours) to allow for changes in gene expression (e.g., GLUT4).
-
Starvation: Incubate the cells in glucose-free medium for 2-3 hours.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for 10-30 minutes.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS.
-
Detection: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/535 nm).
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to untreated and positive control (e.g., insulin-treated) cells.
-
Microbial Molecular Target: Bacterial Cell Membrane
More recent investigations have revealed a second, and perhaps more potent, activity of this compound: the disruption of bacterial cell membranes. This mechanism is independent of PPARγ and positions this compound as a potential lead compound for the development of novel antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][7]
Mechanism of Action
This compound acts as a membrane-active agent, physically disrupting the integrity of the bacterial lipid bilayer.[6] This is in contrast to many conventional antibiotics that target specific enzymatic pathways. The proposed mechanism involves the insertion of the this compound molecule into the bacterial membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.[8] Molecular dynamics simulations suggest that the carboxylic acid moiety and chlorine atoms of this compound interact with the hydrophilic heads of the lipid bilayer, facilitating this disruption.[9] This direct, physical mechanism of action may be less prone to the development of bacterial resistance.[6]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | MW2 | ~4 | [6] |
| Staphylococcus aureus (Persister) | MW2 | 64 | [9] |
| Enterococcus faecium | - | ~4 | [6] |
| Gram-negative bacteria | - | Ineffective | [6] |
Experimental Protocols
1. Bacterial Membrane Permeabilization Assay (SYTOX Green)
This assay is used to demonstrate that a compound compromises the integrity of the bacterial cell membrane.
-
Objective: To determine if this compound causes permeabilization of the bacterial cytoplasmic membrane.
-
Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of live bacteria. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[10][11]
-
Methodology:
-
Bacterial Culture: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacteria by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate for a short period to establish a baseline fluorescence.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control that causes complete membrane disruption (e.g., Triton X-100) and a negative (vehicle) control.
-
Kinetic Measurement: Immediately begin measuring fluorescence over time using a plate reader (Excitation/Emission ~504/523 nm).
-
Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in the presence of this compound indicates membrane permeabilization.
-
This compound is a notable small molecule characterized by its engagement with two fundamentally different molecular targets. Its partial agonism of the host nuclear receptor PPARγ underscores its potential in modulating metabolic pathways related to glucose and lipid homeostasis. Concurrently, its ability to physically disrupt bacterial membranes highlights a distinct and promising avenue for the development of novel antibiotics that may circumvent traditional resistance mechanisms. This dual-target profile makes this compound a compelling subject for further research in both metabolic disease and infectious disease therapeutics. A thorough understanding of its interactions with both targets is crucial for optimizing its structure and activity for future clinical applications.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 4. Frontiers | MMPP promotes adipogenesis and glucose uptake via binding to the PPARγ ligand binding domain in 3T3-L1 MBX cells [frontiersin.org]
- 5. rcsb.org [rcsb.org]
- 6. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. takara.co.kr [takara.co.kr]
nTZDpa: A Non-Thiazolidinedione Partial Agonist of PPARγ - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established molecular target for the treatment of type 2 diabetes mellitus. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), have demonstrated robust insulin-sensitizing effects but are associated with a range of undesirable side effects. This has spurred the development of selective PPARγ modulators (SPPARγMs) with improved therapeutic profiles. nTZDpa is a potent, non-thiazolidinedione (nTZD) partial agonist of PPARγ that exhibits a unique mechanism of action. It effectively improves insulin sensitivity while mitigating the adverse effects associated with full agonists. This technical guide provides an in-depth overview of this compound's interaction with PPARγ, including its binding affinity, the molecular basis of its partial agonism, its effects on gene expression, and detailed experimental protocols for its characterization.
Introduction to this compound and PPARγ Partial Agonism
PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin signaling. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Full agonists, like rosiglitazone, induce a conformational change in the PPARγ ligand-binding domain (LBD) that promotes the stable recruitment of coactivators, leading to robust gene transcription and the full spectrum of physiological effects, including undesirable side effects like weight gain and fluid retention.
Partial agonists, such as this compound, bind to the PPARγ LBD and induce a distinct conformational change. This results in a differential recruitment of cofactors, leading to a more selective modulation of gene expression. This selective action is believed to be the basis for the improved safety profile of this compound, retaining the beneficial insulin-sensitizing effects while minimizing adverse outcomes.
Quantitative Data: this compound-PPARγ Interaction
The interaction of this compound with PPARγ has been characterized using various biochemical and cell-based assays. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Assay Type | Reference |
| EC50 | 57 nM | PPARγ transactivation assay | [Vendor Data] |
| IC50 | ~285 nM | Antagonism of full agonist activity | [Vendor Data] |
| Binding Affinity (potency) | 264 nM | 19F NMR | [1] |
| Selectivity | No activity at PPARα or PPARδ | Receptor binding assays | [Vendor Data] |
Mechanism of Partial Agonism: A Structural Perspective
The partial agonist activity of this compound is rooted in its unique interaction with the PPARγ LBD. Unlike full agonists that directly stabilize Helix 12 (the activation function-2, AF-2 helix), this compound induces a conformational change that primarily stabilizes Helix 3 and the β-sheet region of the LBD. This leads to a less stable AF-2 conformation, resulting in a reduced and selective recruitment of coactivator proteins.
The crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 2Q5S) provides a detailed view of this interaction.[1] This structural information is crucial for understanding the molecular determinants of its partial agonism and for the rational design of next-generation SPPARγMs.
Below is a diagram illustrating the proposed signaling pathway of this compound as a PPARγ partial agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a PPARγ partial agonist.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantifies the ability of a ligand to promote the interaction between the PPARγ LBD and a coactivator peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of GST-tagged human PPARγ LBD.
-
Prepare stock solutions of a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., from the SRC1 or PGC-1α nuclear receptor binding domain).
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer. A full agonist (e.g., rosiglitazone) and an antagonist (e.g., GW9662) should be used as controls.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the diluted this compound and control compounds.
-
Add a mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Coactivator Addition and Final Incubation:
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the ratio of the 520 nm to 495 nm signals.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GAL4-PPARγ Chimera Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of the PPARγ LBD.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate growth medium.
-
Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARγ LBD, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). A co-transfection with a β-galactosidase expression vector can be used for normalization.
-
-
Cell Plating and Treatment:
-
After transfection, plate the cells into 96-well plates.
-
Allow the cells to attach and recover for 24 hours.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).
-
-
Incubation and Lysis:
-
Incubate the treated cells for 18-24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay and Data Analysis:
-
Add a luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
If a normalization vector was used, perform a β-galactosidase assay.
-
Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC50 value.
-
Adipocyte Differentiation Assay
This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Protocol:
-
Cell Culture:
-
Culture a preadipocyte cell line (e.g., 3T3-L1 or human preadipocytes) to confluence in growth medium.
-
-
Induction of Differentiation:
-
Two days post-confluence, induce differentiation by switching to a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) supplemented with either vehicle, a full agonist (rosiglitazone), or varying concentrations of this compound.
-
-
Maturation and Maintenance:
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective test compounds.
-
Continue to culture the cells for an additional 7-10 days, replacing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation. The stain can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: Isolate RNA from the differentiated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as FABP4 (aP2), AdipoQ (adiponectin), and LPL (lipoprotein lipase).
-
Differential Gene Expression
A key feature of this compound's partial agonism is its ability to selectively regulate PPARγ target genes. While full agonists robustly induce the expression of genes involved in both insulin sensitization and adipogenesis, this compound appears to preferentially activate genes associated with improved insulin sensitivity while having a lesser effect on pro-adipogenic genes.
Further research involving genome-wide expression profiling techniques such as microarray or RNA-sequencing is needed to fully elucidate the complete set of genes differentially regulated by this compound in various cell types and tissues. This will provide a more comprehensive understanding of its therapeutic and side-effect profiles.
Conclusion
This compound represents a promising class of PPARγ partial agonists with the potential to offer a safer alternative to full agonists for the treatment of type 2 diabetes. Its unique mechanism of action, characterized by a distinct conformational change in the PPARγ LBD and subsequent differential cofactor recruitment, leads to a selective modulation of gene expression. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SPPARγMs. Further studies into its long-term efficacy and safety in preclinical and clinical settings are warranted.
References
An In-depth Technical Guide to Lipid Bilayer Disruption by nTZDpa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism by which the small molecule nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist) disrupts lipid bilayers. Initially identified for its partial agonism of PPARγ, this compound has emerged as a potent antimicrobial agent with a unique mode of action centered on the physical destabilization of cell membranes. This document collates key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the molecular interactions and consequent cellular effects of this compound, offering valuable insights for researchers in antimicrobial development and membrane biophysics.
Core Mechanism of Lipid Bilayer Disruption
This compound exerts its antimicrobial effects by directly compromising the physical integrity of the lipid bilayer of bacterial cell membranes.[1][2] This action leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis.[1] Notably, this mechanism is distinct from that of many conventional antibiotics that target specific biosynthetic pathways, and it does not primarily involve the dissipation of the proton motive force (PMF).[1]
The disruptive activity of this compound is significantly influenced by the pH of the surrounding environment. Its potency is enhanced at acidic pH (e.g., pH 5.5) because the neutral, protonated form of the molecule is more effective at penetrating the bacterial membrane.[3][4][5] This pH-dependent activity is a key feature of its antimicrobial profile, making it particularly effective in the acidic microenvironments often associated with bacterial infections.[3][4]
Molecular dynamics simulations have corroborated experimental findings, showing that the neutral form of this compound plays a crucial role in its membrane activity.[3][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic effects of this compound.
Table 1: Antimicrobial Activity of this compound
| Organism/Condition | Metric | Value | Reference |
| Staphylococcus aureus (including MRSA) and Enterococcus faecium clinical strains | MIC | ~4 µg/mL | [1] |
| Methicillin-resistant S. aureus (MRSA) persister cells | Concentration for ~2-log reduction | 32 µg/mL | [1] |
| Methicillin-resistant S. aureus (MRSA) persister cells | Concentration for complete eradication | 64 µg/mL (within 2 hours) | [1] |
| Exponential-phase MRSA MW2 | Concentration for complete eradication | 16 µg/mL (within 2 hours) | [1] |
| Gram-negative bacteria | Activity | Not effective | [1] |
Table 2: Cytotoxicity of this compound
| Cell Type | Metric | Concentration | Reference |
| Human erythrocytes | Significant hemolysis | > 16 µg/mL | [1] |
| HepG2 and HKC-8 mammalian cell lines | Toxicity | 32 µg/mL | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.
Membrane Permeabilization Assay
This assay is used to assess the ability of this compound to disrupt the integrity of bacterial cell membranes, leading to the influx of a fluorescent dye that is otherwise membrane-impermeable.
-
Materials:
-
Mid-logarithmic phase bacterial culture (e.g., MRSA)
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain (or similar membrane-impermeant dye)
-
This compound solution at various concentrations
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Harvest and wash bacterial cells with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.
-
Dispense the cell-dye mixture into a 96-well microplate.
-
Add this compound to the wells to achieve the desired final concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle only).
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The increase in fluorescence correlates with membrane permeabilization.
-
Giant Unilamellar Vesicle (GUV) Disruption Assay
This in vitro assay provides a simplified model system to directly visualize the disruptive effect of this compound on a lipid bilayer.
-
Materials:
-
Lipids (e.g., a 7:3 mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) to mimic bacterial membranes)
-
Indium tin oxide (ITO) coated glass slides
-
Sucrose and glucose solutions
-
Fluorescent lipid dye (e.g., Rhodamine B)
-
This compound solution
-
Confocal microscope
-
-
Procedure:
-
Prepare a lipid mixture in chloroform, including a fluorescent dye.
-
Deposit the lipid solution onto an ITO-coated glass slide and dry under vacuum to form a thin lipid film.
-
Assemble a chamber with another ITO slide and fill it with a sucrose solution.
-
Apply an AC electric field to the ITO slides to induce the formation of GUVs via electroformation.
-
Harvest the GUVs and dilute them in a glucose solution that is iso-osmolar to the sucrose solution.
-
Image the GUVs using a confocal microscope.
-
Introduce this compound into the GUV suspension and record the time-lapse images to observe the disruption of the vesicles, indicated by the loss of their spherical shape and leakage of the fluorescent dye.
-
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphological changes in bacteria upon treatment with this compound.
-
Materials:
-
Bacterial culture
-
This compound solution
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
-
-
Procedure:
-
Treat the bacterial culture with this compound at a bactericidal concentration for a specified time.
-
Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydrate the fixed cells through a graded series of ethanol concentrations.
-
Infiltrate and embed the cells in resin.
-
Section the embedded cells into ultrathin sections using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to observe ultrastructural changes, such as mesosome formation, abnormal cell division, and cell lysis.[1]
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound-induced lipid bilayer disruption.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eradicating Bacterial Persisters: A Technical Guide to the Activity of nTZDpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Compounding this challenge is the phenomenon of bacterial persistence, where a subpopulation of dormant, drug-tolerant cells, known as persisters, can survive antibiotic treatment and lead to recurrent infections.[1] Conventional antibiotics, which primarily target active cellular processes, are largely ineffective against these metabolically quiescent cells.[2][3] This necessitates the development of novel therapeutic agents capable of eradicating persister cells. One such promising molecule is nTZDpa, a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, which has demonstrated potent bactericidal activity against both growing and persistent Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2][4] This technical guide provides an in-depth analysis of this compound's activity against bacterial persister cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Disrupting the Fortress
Unlike traditional antibiotics that target specific biosynthetic pathways, this compound acts as a membrane-active agent, directly compromising the integrity of the bacterial cell membrane.[2][3] This mechanism is particularly effective against persister cells, as it does not rely on active metabolic processes. The primary mode of action involves the disruption of the lipid bilayer, leading to the formation of mesosomes, abnormal cell division, and eventual cell lysis.[2] This direct physical disruption of the membrane is a key factor in its ability to kill dormant persister cells. Furthermore, this compound has been shown to act synergistically with aminoglycosides, enhancing their efficacy against both stationary-phase and biofilm-embedded MRSA persisters.[2]
The activity of this compound is also influenced by the microenvironment. Its antimicrobial potency is enhanced in acidic conditions (low pH).[5][6] This is attributed to the neutral form of this compound, containing a carboxylic acid group, being more effective at penetrating the bacterial membrane than its deprotonated form.[5] An acidic environment increases the proportion of the neutrally charged molecule, facilitating its membrane-disrupting activity.[5][6]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Efficacy of this compound
The effectiveness of this compound against both growing (planktonic) and persister cells of S. aureus has been quantified through various microbiological assays. The following table summarizes the key quantitative data.
| Parameter | Bacterium | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | S. aureus (planktonic) | ~4 µg/mL | [2] |
| Persister Eradication Concentration | MRSA persisters | 32 µg/mL (~2-log reduction) | [2] |
| Complete Persister Eradication | MRSA persisters (~5 x 107 CFU/mL) | 64 µg/mL (within 2 hours) | [2] |
| Synergistic Interaction | with Aminoglycosides (e.g., gentamicin) | Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to evaluate the activity of this compound against bacterial persister cells.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against planktonic bacterial cells is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Prepare a twofold serial dilution of this compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Persister Cell Formation and Eradication Assay
This assay is designed to generate a population of persister cells and then to test the efficacy of this compound in eradicating them.
Protocol for Persister Formation:
-
Grow a bacterial culture to the stationary phase (e.g., overnight culture of S. aureus).
-
Treat the stationary-phase culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin or ofloxacin) for a specified period (e.g., 3-4 hours) to kill the growing cells, leaving a population enriched with persisters.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the antibiotic.
Protocol for Persister Eradication:
-
Resuspend the persister cell population in fresh medium.
-
Expose the persister cells to various concentrations of this compound.
-
At different time points (e.g., 0, 2, 4, 6 hours), take aliquots from each treatment group.
-
Serially dilute the aliquots and plate them on nutrient agar plates to determine the number of viable cells (CFU/mL).
-
The reduction in CFU/mL over time indicates the killing efficacy of this compound against persister cells.
Below is a workflow diagram for the persister cell eradication assay.
Membrane Permeabilization Assay
This assay assesses the ability of this compound to disrupt the bacterial membrane, leading to increased permeability. The SYTOX Green nucleic acid stain is commonly used, as it can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
Protocol:
-
Wash and resuspend bacterial cells (both growing and persister) in a suitable buffer.
-
Add SYTOX Green to the cell suspension to a final concentration of ~5 µM.
-
Add this compound at various concentrations to the cell suspension.
-
Measure the fluorescence intensity over time using a fluorometer.
-
An increase in fluorescence indicates membrane permeabilization.
Conclusion and Future Directions
This compound represents a promising lead compound in the fight against persistent bacterial infections.[5] Its membrane-disrupting mechanism of action allows it to effectively eradicate dormant persister cells, a feat that conventional antibiotics struggle to achieve.[1][2] The quantitative data clearly demonstrates its potent anti-persister activity, particularly against the high-priority pathogen MRSA.[2] While this compound shows significant promise, further research is warranted. Structure-activity relationship (SAR) studies have been conducted to optimize its potency and reduce potential toxicity to mammalian cells.[4][7] Future investigations should continue to explore derivatives of this compound to enhance its therapeutic index and broaden its spectrum of activity against other persistent pathogens. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop this compound and other membrane-active agents as a new class of antibiotics to combat the growing threat of antibiotic resistance and persistence.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of nTZDpa: A Deep Dive into its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, nTZDpa has emerged as a potent antimicrobial agent with a unique mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its efficacy against multidrug-resistant bacteria, particularly Staphylococcus aureus (S. aureus). We will explore the key structural modifications that influence its biological activity, summarize quantitative data from various studies, and detail the experimental protocols used to elucidate its antimicrobial properties.
Core Mechanism of Action: Bacterial Membrane Disruption
Unlike many conventional antibiotics that target specific biosynthetic pathways, this compound exerts its bactericidal effect by disrupting the integrity of bacterial lipid bilayers.[1] This direct physical mechanism of action is advantageous as it is less likely to induce the development of microbial resistance.[1][4] Transmission electron microscopy has revealed that this compound treatment leads to the formation of mesosomes, abnormal cell division, and eventual cell lysis in MRSA cells.[1]
The antimicrobial activity of this compound is significantly influenced by the pH of the environment. Its potency against multidrug-resistant Gram-positive pathogens is enhanced in acidic conditions.[5] Molecular dynamics simulations and membrane-permeabilization assays have shown that the neutral, protonated form of the carboxylic acid moiety on this compound is more effective at penetrating the bacterial membrane, playing a crucial role in its membrane-disrupting activity.[5]
Caption: Mechanism of this compound action at low pH.
Structure-Activity Relationship Studies
Extensive SAR studies have been conducted to optimize the potency and selectivity of this compound while minimizing its toxicity, particularly renal toxicity.[4][6] These studies have explored modifications at various positions of the this compound scaffold.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a critical determinant of this compound's antimicrobial activity.
-
Amide Derivatives: Replacement of the carboxylic acid with amide groups (e.g., NH2, NHEt) resulted in a significant loss of antibiotic activity and the ability to induce membrane permeabilization.[1]
-
Bioisosteres: Introduction of bioisosteres, such as a tetrazole ring, to replace the carboxylic acid was explored to improve the renal toxicity profile.[6] While some of these analogs retained antimicrobial potency, they did not show a significant improvement in renal cell toxicity.[4][6]
Modifications of the Benzyl Substituent
The benzyl group also plays a role in the compound's activity.
-
Truncation: A truncated N-methyl derivative lacking the benzyl substituent showed no significant antibiotic activity, highlighting the importance of this moiety.[1]
Halogenation of the Aryl Rings
The presence and position of halogen atoms on the aryl rings influence the antimicrobial potency.
-
Chlorine Atoms: The loss of one of the two chlorine atoms from the original structure resulted in reduced antimicrobial activity and membrane permeability.[1]
-
Iodophenyl Ether Analogs: Interestingly, p-iodophenyl ether analogs were found to be inactive, suggesting a nuanced role for halogenation in the mechanism of action.[6]
Quantitative SAR Data
The following tables summarize the key quantitative data from SAR studies on this compound and its analogs.
Table 1: Antimicrobial Activity of this compound and Key Analogs against S. aureus
| Compound | Modification | MIC (µg/mL) | Reference |
| This compound | Parent Compound | ~4 | [1] |
| S1 | R4 = NH2 | ≥ 64 | [1] |
| S2 | R4 = NHEt | ≥ 64 | [1] |
| S3 | Truncated N-methyl (no benzyl) | ≥ 64 | [1] |
| S4 | Loss of one chlorine atom | Reduced activity | [1] |
| 15, 23 | Tetrazole bioisostere | Active | [6] |
| 17, 24 | Amide-acid analogs | Inactive (p-iodophenyl ether) | [6] |
Table 2: Hemolytic Activity of this compound and Optimized Analog (Compound 14)
| Compound | Concentration (µg/mL) | % Hemolysis | Reference |
| This compound | 64 | ~40% | [1] |
| Compound 14 | 64 | ~10% | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogs.
Synthesis of this compound Analogs
A general synthetic route for accessing this compound analogs has been described, allowing for systematic modifications of the core structure.[6] For example, to generate tetrazole analogs, the synthesis starts with the transformation of the parent compound to an amide, followed by cyclization with TMS-N3 and subsequent elimination of the alkyl chain.[6]
Caption: Synthesis workflow for tetrazole analogs.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains, including S. aureus and Enterococcus faecium, is determined using standard broth microdilution methods.[1]
Membrane Permeabilization Assay
To assess the membrane-disrupting activity, bacterial cells are treated with the compounds, and the influx of a fluorescent dye that cannot penetrate intact membranes (e.g., SYTOX Green) is measured over time. An increase in fluorescence indicates membrane permeabilization.[1]
Time-Dependent Killing Assay
This assay evaluates the bactericidal kinetics of the compounds. Bacterial cultures in the exponential or persister phase are exposed to the compounds at various concentrations, and the number of viable cells (colony-forming units, CFU/mL) is determined at different time points.[1]
Hemolysis Assay
The toxicity of the compounds towards mammalian cells is often assessed using a hemolysis assay with human erythrocytes. The release of hemoglobin upon cell lysis is measured spectrophotometrically, with Triton X-100 typically used as a positive control for 100% hemolysis.[1]
Conclusion and Future Directions
The SAR studies of this compound have provided critical insights into the structural requirements for its potent antimicrobial activity, which is mediated by the disruption of bacterial membranes. The carboxylic acid moiety and the benzyl substituent have been identified as essential for its function, while modifications to the halogenation pattern can modulate its potency. While optimization efforts have led to analogs with improved potency and reduced hemolytic activity, renal toxicity remains a challenge.[4][6]
Future research should focus on further refining the this compound scaffold to enhance its therapeutic index. This could involve exploring a wider range of bioisosteric replacements for the carboxylic acid, investigating different substitutions on the aryl rings, and employing computational modeling to guide the design of new analogs with improved selectivity for bacterial over mammalian membranes. A deeper understanding of the nuances of its mechanism, such as the role of specific lipid interactions, could also pave the way for the development of a new class of antibiotics effective against persistent and drug-resistant infections.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to nTZDpa: A Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
nTZDpa (5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid) is a synthetic small molecule that has emerged as a promising antimicrobial agent, particularly against drug-resistant and persistent bacterial strains.[1][2] Initially investigated as a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, its potent antibacterial properties have garnered significant attention in the field of infectious disease research. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols.
Chemical Structure and Properties
This compound is an indole derivative with a distinct chemical architecture that contributes to its biological activity. The presence of a carboxylic acid group, two chlorine atoms, and a phenylthio substituent are crucial for its antimicrobial efficacy.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid |
| SMILES | O=C(O)c1c(Sc2ccccc2)c2cc(Cl)ccc2n1Cc1ccc(Cl)cc1 |
| InChI | InChI=1S/C28H19Cl2NO2S/c29-18-8-6-16(7-9-18)15-31-22-5-4-17(29)13-21(22)26(27(32)33)25-23-11-2-1-3-12-23/h1-14H,15H2,(H,32,33) |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The following table summarizes key predicted physicochemical parameters.
| Property | Predicted Value |
| Molecular Weight | 496.4 g/mol |
| pKa (strongest acidic) | 3.66 |
| logP (WLOGP) | 6.89 |
| Aqueous Solubility (logS) | -7.28 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
Synthesis of this compound
A concise synthetic route for this compound has been developed, which is amenable to the generation of analogs for structure-activity relationship (SAR) studies. The general scheme involves the construction of the indole core followed by the introduction of the key functional groups.
While detailed, step-by-step protocols are proprietary and published within scientific literature, the synthesis generally proceeds through standard organic chemistry transformations. Key steps likely involve the formation of the indole scaffold, followed by N-alkylation with the chlorobenzyl group and introduction of the phenylthio and carboxylic acid moieties.
Mechanism of Action: A Membrane-Active Agent
This compound exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[1] This mechanism is distinct from many conventional antibiotics that target intracellular processes, making this compound effective against non-growing, persistent bacteria.
The proposed mechanism involves the insertion of the this compound molecule into the bacterial lipid bilayer. This insertion is facilitated by hydrophobic interactions between the aromatic rings of this compound and the lipid tails of the membrane. The carboxylic acid and chlorine atoms of this compound are thought to interact with the hydrophilic head groups of the lipids, anchoring the molecule at the membrane surface and promoting its penetration into the hydrophobic core. This disruption of the membrane leads to the formation of pores or lesions, causing leakage of intracellular contents and ultimately cell death.[1]
The antimicrobial activity of this compound is notably enhanced in acidic environments (low pH).[3] At a lower pH, a greater proportion of the carboxylic acid group on this compound is in its neutral, protonated form. This neutral form is more effective at penetrating the bacterial membrane compared to the deprotonated, charged form.[3]
Antimicrobial Spectrum and Synergy
This compound demonstrates potent activity against a range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus faecium.[1] Notably, it is also effective against persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.[1] However, this compound is not effective against Gram-negative bacteria.[1]
A key characteristic of this compound is its synergistic activity with aminoglycoside antibiotics, such as gentamicin.[1] The fractional inhibitory concentration (FIC) index for this combination is typically ≤0.5, indicating strong synergy.[1] This synergistic effect is likely due to the membrane-disrupting action of this compound, which may facilitate the entry of aminoglycosides into the bacterial cell.
Key Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
A bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18 to 24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay
The ability of this compound to permeabilize bacterial membranes is often assessed using a fluorescent dye such as SYTOX Green. SYTOX Green is a nucleic acid stain that cannot penetrate the membrane of intact cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Protocol Outline:
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
The cells are resuspended in a suitable buffer (e.g., PBS) containing SYTOX Green.
-
The cell suspension is added to the wells of a microtiter plate containing different concentrations of this compound.
-
Fluorescence is monitored over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the structure of this compound for improved potency and reduced toxicity. These studies have revealed several key structural features:
-
Carboxylic Acid Moiety: The carboxylic acid group is essential for antimicrobial activity. Amide derivatives at this position show significantly reduced or no activity.[1]
-
Chlorine Atoms: The two chlorine atoms on the phenyl rings contribute to the compound's potency.
-
Aryl Thioether Moiety: Modifications to the aryl thioether group can modulate the compound's activity and selectivity.
Initial lead compounds, including this compound, exhibited some liabilities such as hemolytic activity at higher concentrations and renal toxicity in later-generation analogs.[4] Ongoing research aims to further modify the this compound scaffold to mitigate these toxicities while retaining potent antimicrobial activity.[3][4]
Conclusion and Future Directions
This compound represents a promising new class of antimicrobial agents with a novel mechanism of action that is effective against challenging bacterial pathogens, including multidrug-resistant and persistent strains. Its membrane-disrupting activity and synergistic effects with other antibiotics make it an attractive candidate for further development. Future research will likely focus on optimizing the this compound scaffold to improve its therapeutic index by reducing off-target toxicities. The development of this compound and its analogs could provide a much-needed new tool in the fight against antibiotic resistance.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Effect of nTZDpa with Aminoglycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and persistent bacterial strains presents a critical challenge to global health. Conventional antibiotics are often ineffective against these resilient pathogens. This document explores the potent synergistic relationship between the novel small molecule nTZDpa and the aminoglycoside class of antibiotics. This compound, a membrane-active agent, disrupts the bacterial lipid bilayer, a mechanism that facilitates the enhanced uptake and efficacy of aminoglycosides against otherwise tolerant bacterial cells, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth analysis of the quantitative data supporting this synergy, detailed experimental protocols for its evaluation, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Synergistic Action
The synergistic activity of this compound with aminoglycosides is rooted in its primary mechanism of action: the disruption of the bacterial cell membrane.[1][2] Unlike many conventional antibiotics that target intracellular biosynthetic processes, this compound directly compromises the integrity of the bacterial lipid bilayer.[1][2] This leads to mesosome formation, abnormal cell division, and eventual cell lysis.[1]
This membrane disruption creates a gateway for aminoglycosides, which are typically hindered by their need to traverse the bacterial cell envelope to reach their ribosomal targets. By increasing membrane permeability, this compound facilitates higher intracellular concentrations of aminoglycosides, thus potentiating their bactericidal effects.[1][3] This synergistic mechanism is particularly effective against non-growing "persister" cells, which are notoriously tolerant to traditional antibiotics due to their dormant metabolic state.[1][2]
Quantitative Data Summary
The synergy between this compound and various aminoglycosides has been quantified using standard in vitro methods. The Fractional Inhibitory Concentration Index (FICI) is a common metric, where a value of ≤ 0.5 indicates synergy. Studies have consistently shown a FICI of ≤ 0.5 for this compound in combination with several aminoglycosides against S. aureus.[1]
| Parameter | Organism | Agent(s) | Result | Reference |
| Synergy (FICI) | S. aureus | This compound + Gentamicin | ≤ 0.5 | [1] |
| S. aureus | This compound + Tobramycin | ≤ 0.5 | [1] | |
| S. aureus | This compound + Neomycin | ≤ 0.5 | [1] | |
| S. aureus | This compound + Kanamycin | ≤ 0.5 | [1] | |
| S. aureus | This compound + Streptomycin | ≤ 0.5 | [1] | |
| Persister Cell Killing | MRSA Persisters | This compound (32 µg/mL) | ~2-log reduction in CFU/mL | [1][2] |
| MRSA Persisters | This compound (64 µg/mL) | Complete eradication of ~5 x 107 CFU/mL within 2 hours | [1][2] | |
| MRSA Persisters | This compound + Gentamicin | Synergistic bactericidal activity observed in time-kill assays | [1] | |
| MIC | S. aureus (various strains) | This compound | ~4 µg/mL | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and aminoglycosides.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a foundational assay for synergy testing.
-
Inoculum Preparation:
-
Streak S. aureus onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the selected aminoglycoside (e.g., gentamicin) in cation-adjusted MHB (CAMHB).
-
The final volume in each well should be 50 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 105 CFU/mL.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Checkerboard Synergy Assay
This assay is used to systematically evaluate the interaction between two antimicrobial agents and to calculate the FICI.
-
Plate Preparation:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound (Drug A) along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.
-
Prepare serial two-fold dilutions of the aminoglycoside (Drug B) along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Include rows and columns with single drugs to re-determine individual MICs under the assay conditions.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum as described in the MIC protocol (Section 4.1).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
FICI Calculation:
-
Following incubation, identify the MIC of each drug alone and the concentrations of each drug in the wells showing no growth (the MIC of the combination).
-
Calculate the FICI for each combination using the formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The synergistic FICI is the lowest FICI value obtained from all combinations.
-
Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
-
Preparation:
-
Grow an overnight culture of S. aureus and dilute it into fresh CAMHB to achieve an exponential-phase culture.
-
Adjust the culture to a starting concentration of approximately 5 x 105 CFU/mL in flasks containing:
-
Drug-free CAMHB (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5x MIC)
-
Aminoglycoside at a sub-MIC concentration (e.g., 0.5x MIC)
-
The combination of this compound and the aminoglycoside at the same sub-MIC concentrations.
-
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Membrane Permeabilization Assay
This assay provides direct evidence of this compound's membrane-disrupting activity. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a common method.
-
Bacterial Preparation:
-
Grow S. aureus to the mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).
-
-
Assay Procedure:
-
In a fluorometer-compatible plate or cuvette, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add this compound at various concentrations to the bacterial suspension.
-
Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN has entered the disrupted membrane and is fluorescing in the hydrophobic interior.
-
-
Interpretation:
-
A rapid and dose-dependent increase in NPN fluorescence upon addition of this compound confirms its membrane-permeabilizing activity.
-
Conclusion
The synergistic interaction between this compound and aminoglycosides represents a promising strategy to combat drug-resistant and persistent bacterial infections. By disrupting the bacterial membrane, this compound effectively lowers the barrier for aminoglycoside entry, revitalizing their efficacy. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to further investigate and harness this potent combination. Continued research, leveraging these methodologies, is crucial for translating this synergistic potential into novel therapeutic applications.
References
nTZDpa's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial activity of nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) against Gram-positive bacteria. This compound represents a promising small molecule with a distinct mechanism of action that makes it effective against both growing and persistent bacterial cells, including multidrug-resistant strains.
Executive Summary
This compound exhibits potent bactericidal activity against a range of clinically relevant Gram-positive pathogens, most notably Staphylococcus aureus and Enterococcus faecium. Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to rapid cell death. A key characteristic of this compound is its efficacy against persister cells, which are dormant variants of regular cells that are highly tolerant to conventional antibiotics. Furthermore, this compound demonstrates synergistic activity with aminoglycosides, enhancing their efficacy. Notably, its antimicrobial activity is enhanced in acidic environments, a condition often found in infection sites.
Spectrum of Activity: Quantitative Data
The antimicrobial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values against various Gram-positive bacteria.
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus | VRS1 | Vancomycin-Resistant | ~4 | [1] |
| Staphylococcus aureus | MW2 | Methicillin-Resistant (MRSA) | ~4 | [1] |
| Staphylococcus aureus (persister cells) | MW2 | Methicillin-Resistant (MRSA) | 64 | [1] |
| Enterococcus faecium | Clinical Strains | - | ~4 | [1] |
Note: this compound has been reported to be ineffective against Gram-negative bacteria.[1]
Mechanism of Action
This compound's bactericidal effect is attributed to its ability to disrupt the physical integrity of the bacterial cell membrane.[1] Unlike many conventional antibiotics that target specific metabolic pathways, this compound directly compromises the lipid bilayer, leading to leakage of cellular contents and cell death. This direct action on the membrane is consistent with its rapid killing kinetics and low propensity for resistance development.[1]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound dilutions: A two-fold serial dilution of the this compound stock solution is performed in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum preparation: A suspension of the test bacterium is prepared in CAMHB and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
The following diagram illustrates the experimental workflow for MIC determination:
References
Methodological & Application
Application Notes and Protocols for nTZDpa Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that has been identified as a potent antimicrobial agent.[1][2] It is particularly effective against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] Notably, this compound also demonstrates efficacy against persistent, non-growing bacterial cells, which are notoriously difficult to eradicate with conventional antibiotics.[1][3]
The primary mechanism of action for this compound is the disruption of the bacterial lipid bilayer, leading to cell death.[1][2][3] This membrane-active mechanism is significant as it may be less prone to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[3] The antimicrobial activity of this compound is enhanced in acidic environments, which may be relevant to its efficacy in specific infection sites.[4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.[6][7][8]
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values for this compound against various bacterial states.
| Bacterial Strain/State | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus (growing cells) | ~4 µg/mL[1] |
| Staphylococcus aureus (persister cells) | 64 µg/mL[1] |
| Enterococcus faecium (clinical strains) | ~4 µg/mL[1] |
| Multidrug-resistant S. aureus (VRS1) | ~4 µg/mL[1] |
| Gram-negative bacteria | Ineffective[1] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for broth microdilution assays.[7][8][9][10][11][12]
Materials
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism (e.g., S. aureus)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
Procedure
1. Preparation of Bacterial Inoculum:
a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 3-5 mL of CAMHB. c. Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the bacterial suspension with sterile saline or CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This will be the working inoculum.
2. Preparation of this compound Serial Dilutions:
a. Prepare a working stock solution of this compound in CAMHB at twice the highest desired final concentration. b. In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 of a designated row. Well 1 will contain the highest concentration of this compound, and well 12 will serve as a sterility control (broth only). c. Add 200 µL of the working this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. Well 11 will serve as the growth control (inoculum without this compound).
3. Inoculation:
a. Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL. b. Do not add any bacteria to well 12 (sterility control).
4. Incubation:
a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 37°C for 16-20 hours in ambient air.
5. Determination of MIC:
a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. b. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear. c. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Lipid Bilayer Disruption
The antimicrobial activity of this compound is not mediated by a specific signaling pathway but rather by a direct physical interaction with the bacterial cell membrane. The molecule inserts into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.[1][2][3] The carboxylic acid moiety of this compound is critical for this membrane interaction.[13]
Caption: Mechanism of this compound leading to bacterial cell death.
Experimental Workflow: MIC Assay
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Caption: Workflow for the this compound MIC assay.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. google.com [google.com]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 13. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for nTZDpa in Bactericidal Assays
These application notes provide detailed protocols for utilizing nTZDpa, a potent antimicrobial agent, in bactericidal assays against Staphylococcus aureus. The information is intended for researchers, scientists, and drug development professionals investigating novel antibacterial compounds.
Introduction
This compound is a small molecule that has demonstrated significant bactericidal activity against both growing and persistent forms of Staphylococcus aureus, including multidrug-resistant strains (MRSA).[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to membrane permeabilization and subsequent cell lysis.[1][4] This mode of action makes it a promising candidate for combating difficult-to-treat bacterial infections. Unlike many traditional antibiotics, S. aureus has shown no detectable resistance development to this compound.[1] Furthermore, this compound exhibits synergistic activity with aminoglycosides, enhancing their bactericidal effects.[1]
These protocols outline the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of this compound against S. aureus.
Data Presentation
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Parameter | Bacterial Strain | Growth Phase | Concentration | Time to Eradication | Reference |
| MIC | S. aureus (including MRSA VRS1) | Exponential | ~4 µg/mL | - | [1] |
| Bactericidal Activity | MRSA MW2 | Exponential | 16 µg/mL | 2 hours | [1] |
| Persister Eradication | MRSA MW2 | Persister | 32 µg/mL | >2 hours (~2-log reduction) | [1] |
| Persister Eradication | MRSA MW2 | Persister | 64 µg/mL | 2 hours | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (220 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each.
-
Spread each aliquot onto a separate, properly labeled TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 24-48 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Time-Kill Assay
This protocol evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
Staphylococcus aureus strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of S. aureus in CAMHB as described in the MIC protocol.
-
Adjust the bacterial concentration to approximately 5 x 10^5 - 1 x 10^6 CFU/mL in several flasks.
-
-
Exposure to this compound:
-
To the prepared bacterial cultures, add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control flask with no this compound.
-
-
Time-Point Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 37°C for 24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
-
Visualizations
Caption: Experimental workflow for determining the bactericidal activity of this compound.
Caption: Proposed mechanism of action of this compound on bacterial cells.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of nTZDpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
nTZDpa (a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist) has been identified as a promising small molecule with potent antimicrobial properties.[1][2] Its primary mechanism of action is the disruption of the bacterial cell membrane's lipid bilayer, leading to cell death.[1][2] This mode of action makes it effective against both growing and persistent forms of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Furthermore, this compound has demonstrated synergistic activity with aminoglycoside antibiotics.[2] While initially associated with some toxicity, structure-activity relationship (SAR) studies have led to the development of derivatives with improved potency and reduced hemolytic and renal toxicity profiles.[3][4] This document provides an overview of the available in vivo efficacy data and detailed protocols for conducting further preclinical studies.
In Vivo Efficacy Data
Currently, detailed in vivo efficacy studies of this compound in mammalian models are limited in publicly available literature. The majority of the research has focused on its in vitro activity and mechanism of action. However, an initial in vivo study using a Caenorhabditis elegans model has demonstrated the potential of this compound in a whole-organism infection model.
Table 1: Summary of C. elegans In Vivo Efficacy Data for this compound
| Animal Model | Pathogen | This compound Concentration (EC50) | Outcome | Reference |
| C. elegans | MRSA | ~0.6 µg/mL | Rescued ~90% of worms from MRSA-mediated lethality | [2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound based on standard preclinical models for antibacterial drug development. These protocols are designed to assess the efficacy of this compound in a mammalian system.
Protocol 1: Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
1. Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old)
-
Housing: Standard specific-pathogen-free (SPF) conditions.
2. Bacterial Strain:
-
Staphylococcus aureus (MRSA) strain, e.g., USA300.
-
Prepare a mid-logarithmic phase culture and dilute to the desired concentration in sterile saline.
3. Infection Procedure:
-
Anesthetize mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^5 CFU) into the right thigh muscle.
4. Treatment:
-
Administer this compound or a vehicle control via a relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses.
-
Initiate treatment 1-2 hours post-infection.
-
Administer treatment at specified intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 24-48 hours).
5. Efficacy Endpoint:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and express the data as log10 CFU/gram of tissue.
Protocol 2: Murine Systemic Infection (Bacteremia) Model
This model assesses the ability of an antimicrobial agent to clear bacteria from the bloodstream.
1. Animal Model:
-
Species: CD-1 mice (male, 6-8 weeks old)
-
Housing: Standard SPF conditions.
2. Bacterial Strain:
-
Staphylococcus aureus (MRSA) strain.
-
Prepare a bacterial suspension in sterile saline.
3. Infection Procedure:
-
Inject 0.2 mL of the bacterial suspension (approximately 1 x 10^7 CFU) intraperitoneally (IP).
4. Treatment:
-
Administer this compound or vehicle control via a suitable route (e.g., subcutaneous or intravenous) at various doses.
-
Start treatment 1 hour post-infection.
-
Continue treatment at regular intervals for up to 7 days.
5. Efficacy Endpoints:
-
Survival: Monitor the survival of the mice daily for 7-14 days.
-
Bacterial Load in Organs: At specific time points (e.g., 24 hours post-infection), euthanize a subset of mice. Aseptically collect blood, spleen, and liver. Homogenize the organs and determine the bacterial load (CFU/mL for blood, CFU/gram for organs) by plating serial dilutions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound is direct interaction with and disruption of the bacterial cell membrane, which does not involve a complex host signaling pathway for its direct antibacterial effect. The proposed mechanism is as follows:
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo antibacterial efficacy study.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of nTZDpa in a Caenorhabditis elegans Infection Model
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and for the discovery of novel antimicrobial compounds. Its genetic tractability, short lifespan, and well-characterized innate immune pathways make it an ideal system for investigating the effects of therapeutic compounds on infection. nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a compound that has shown potential in modulating host responses. This document provides a detailed protocol for utilizing this compound in a C. elegans infection model, focusing on its role in enhancing the nematode's defense against pathogenic bacteria.
The innate immune system of C. elegans relies on evolutionarily conserved signaling pathways. Key transcription factors, including DAF-16/FOXO and SKN-1/Nrf2, are central to the nematode's defense mechanisms against various stressors, including pathogen infection.[1][2] Activation of DAF-16 and SKN-1 leads to the expression of downstream target genes that encode for antimicrobial proteins and stress-response elements. Studies with other PPARγ agonists, such as Pioglitazone, have demonstrated that activation of this nuclear receptor can extend the lifespan of C. elegans by activating DAF-16 and SKN-1 signaling pathways.[1] This suggests a potential mechanism by which this compound, as a PPARγ agonist, may bolster the immune response of C. elegans to infection.
This protocol outlines a series of experiments to assess the efficacy of this compound in a C. elegans infection model using the common pathogen Pseudomonas aeruginosa PA14. The described assays will enable researchers to quantify the effects of this compound on worm survival, pathogen load, and the expression of key immune response genes.
Key Signaling Pathways
The proposed mechanism of action for this compound in the context of a C. elegans infection involves the activation of the nuclear receptor PPARγ, which in turn modulates the activity of the master regulatory transcription factors DAF-16 and SKN-1. This leads to an enhanced immune response and increased resistance to pathogens.
Figure 1: Proposed signaling pathway of this compound in the C. elegans immune response.
Experimental Protocols
This section provides detailed methodologies for evaluating the effect of this compound in a C. elegans infection model.
Materials and Reagents
-
C. elegans strain: Wild-type N2
-
Bacterial strains: Escherichia coli OP50, Pseudomonas aeruginosa PA14
-
Nematode Growth Medium (NGM) agar plates
-
Luria-Bertani (LB) medium
-
This compound (stock solution in DMSO)
-
M9 buffer
-
Triton X-100
-
Levamisole
-
RNA extraction kit
-
qRT-PCR reagents and primers (see Table 2)
Experimental Workflow
The overall experimental workflow consists of preparing the nematodes and bacteria, performing the infection assay with this compound treatment, and subsequently analyzing the outcomes through survival assays, pathogen load quantification, and gene expression analysis.
Figure 2: Experimental workflow for assessing this compound in a C. elegans infection model.
C. elegans and Bacterial Culture
-
C. elegans Maintenance: Maintain the wild-type N2 strain on NGM plates seeded with E. coli OP50 at 20°C. Synchronize worms by standard hypochlorite treatment to obtain a population of age-matched L1 larvae.
-
Bacterial Culture: Grow E. coli OP50 and P. aeruginosa PA14 in LB medium overnight at 37°C with shaking. Seed NGM plates with the bacterial cultures and allow them to grow at room temperature for 24 hours before use.
C. elegans Infection Assay
-
Grow synchronized L1 worms on E. coli OP50 plates until they reach the L4 larval stage.
-
Prepare infection plates by seeding NGM agar with P. aeruginosa PA14.
-
Prepare this compound treatment plates by adding the desired concentrations of this compound to the NGM agar after it has cooled to approximately 55°C. A range of concentrations (e.g., 10, 25, 50, 100 µM) should be tested to determine the optimal dose. A vehicle control (DMSO) should be included.
-
Transfer L4 stage worms from the E. coli OP50 plates to the P. aeruginosa PA14 infection plates containing either this compound or the vehicle control.
-
Incubate the plates at 25°C.
Survival Assay
-
Monitor the survival of the worms daily.
-
A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Record the number of live and dead worms each day until all worms in the control group have died.
-
Perform statistical analysis (e.g., Log-rank test) to compare the survival curves of the different treatment groups.
Pathogen Load Quantification (CFU Assay)
-
At specific time points post-infection (e.g., 24, 48, 72 hours), collect a defined number of worms (e.g., 10-20) from each treatment group.
-
Wash the worms extensively in M9 buffer containing Triton X-100 (0.1%) to remove external bacteria.
-
Lyse the worms using a mechanical homogenizer or by freeze-thawing.
-
Serially dilute the worm lysates and plate them on selective agar for P. aeruginosa (e.g., Cetrimide agar).
-
Incubate the plates at 37°C overnight and count the number of colony-forming units (CFUs).
-
Normalize the CFU count to the number of worms used.
Gene Expression Analysis (qRT-PCR)
-
At a specific time point post-infection (e.g., 24 hours), collect a population of worms from each treatment group.
-
Wash the worms as described for the CFU assay.
-
Extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target immune genes (e.g., sod-3, gcs-1, clec-60) and a reference gene (e.g., act-1).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on the Survival of C. elegans Infected with P. aeruginosa PA14
| Treatment Group | Mean Lifespan (days) | Percent Increase in Lifespan | p-value (vs. Vehicle Control) |
| Vehicle Control (DMSO) | - | - | |
| This compound (10 µM) | |||
| This compound (25 µM) | |||
| This compound (50 µM) | |||
| This compound (100 µM) |
Table 2: Pathogen Load in C. elegans Treated with this compound
| Treatment Group | Time Post-Infection (hours) | Mean CFU per Worm (± SD) | p-value (vs. Vehicle Control) |
| Vehicle Control (DMSO) | 24 | - | |
| This compound (50 µM) | 24 | ||
| Vehicle Control (DMSO) | 48 | - | |
| This compound (50 µM) | 48 |
Table 3: Relative Expression of Immune Genes in C. elegans Treated with this compound
| Gene | Treatment Group | Fold Change in Expression (vs. Vehicle Control) | p-value |
| sod-3 | This compound (50 µM) | ||
| gcs-1 | This compound (50 µM) | ||
| clec-60 | This compound (50 µM) |
Conclusion
This application note provides a comprehensive framework for investigating the potential of this compound as an immunomodulatory agent in a C. elegans infection model. The detailed protocols for survival assays, pathogen load quantification, and gene expression analysis will enable researchers to gather robust data on the efficacy of this compound. The proposed mechanism of action, involving the activation of DAF-16 and SKN-1 via PPARγ, provides a strong rationale for these studies. The results from these experiments will contribute to a better understanding of the therapeutic potential of this compound and related compounds in combating bacterial infections.
References
- 1. Pioglitazone Hydrochloride Extends the Lifespan of Caenorhabditis elegans by Activating DAF-16/FOXO- and SKN-1/NRF2-Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKN-1 Is a Negative Regulator of DAF-16 and Somatic Stress Resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Evaluating the Synergistic Activity of nTZDpa with Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for testing the synergistic antimicrobial activity of nTZDpa (nitro-thiazolyl-thiazolidinone partial agonist) in combination with conventional antibiotics. This compound is a membrane-active small molecule with potent bactericidal activity against growing and persistent Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its mechanism of action involves the disruption of bacterial lipid bilayers, leading to cell lysis[1]. Studies have shown that this compound acts synergistically with aminoglycoside antibiotics[1][4]. The following protocols describe the checkerboard assay and the time-kill kinetic assay, two standard in vitro methods for quantifying and confirming antibiotic synergy.
Proposed Mechanism of Synergy
The primary mechanism of this compound is the permeabilization of the bacterial cell membrane[1]. This disruption can facilitate the entry of other antibiotics, such as aminoglycosides, which target intracellular components like the ribosome. The increased intracellular concentration of the partner antibiotic enhances its efficacy, leading to a synergistic bactericidal effect.
Caption: Proposed synergy between membrane-active this compound and ribosome-targeting aminoglycosides.
Materials and Reagents
-
This compound powder
-
Partner antibiotic powder (e.g., Gentamicin)
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile 96-well U- or V-bottom microtiter plates
-
Sterile reservoirs, single- and multi-channel pipettes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Incubator (37°C)
-
Shaking incubator (optional, for time-kill assay)
-
Sterile 1.5 mL microcentrifuge tubes and conical tubes
-
Sterile phosphate-buffered saline (PBS)
Experimental Workflow
The overall workflow involves determining the potency of individual agents first, followed by synergy testing using the checkerboard and time-kill assays.
Caption: Overall workflow for assessing this compound and antibiotic synergy.
Experimental Protocols
Before assessing synergy, the MIC of this compound and the partner antibiotic must be determined individually against the test organism according to standard broth microdilution methods.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the antibiotic in an appropriate solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Inoculum: Culture the bacterial strain overnight on a TSA plate. Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of each compound in CAMHB to test a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The checkerboard assay is a two-dimensional dilution technique to determine the Fractional Inhibitory Concentration Index (FICI)[5][6][7].
-
Plate Setup: In a 96-well plate, this compound is serially diluted horizontally (e.g., along columns 1-10), and the partner antibiotic is serially diluted vertically (e.g., along rows A-G).
-
Row H: Contains serial dilutions of this compound only (for MIC confirmation).
-
Column 11: Contains serial dilutions of the partner antibiotic only (for MIC confirmation).
-
Well H12: Serves as the growth control (inoculum + broth).
-
-
Prepare Dilutions:
-
Add 50 µL of CAMHB to all wells from rows A-H and columns 1-11.
-
Prepare intermediate stock solutions of each drug at 4x the highest desired concentration.
-
Add 100 µL of the 4x this compound stock to the first well of row H (H1) and perform 2-fold serial dilutions across the row by transferring 50 µL.
-
Add 50 µL of the 4x this compound stock to each well in column 1.
-
Similarly, add 100 µL of the 4x antibiotic stock to well A11 and serially dilute down the column. Add 50 µL of this 4x stock to each well in row A.
-
This creates a gradient. Now, perform serial dilutions across the plate. For each column (2-10), serially dilute the antibiotic from row A to G. For each row (B-G), serially dilute this compound from column 1 to 10. Alternatively, automated liquid handlers can simplify this process.
-
-
Inoculation: Prepare the bacterial inoculum as described in Protocol 1 (final concentration of 5 x 10⁵ CFU/mL) and add the appropriate volume to each well (e.g., 100 µL if dilutions were prepared in 100 µL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, identify the MIC of each drug alone from Row H and Column 11.
-
For each well showing no growth, calculate the FICI using the following formula[7][8][9]: FICI = FIC of this compound + FIC of Antibiotic
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
The ΣFICI for the plate is the lowest FICI value calculated from all the clear wells.
-
This assay confirms synergy by measuring bacterial killing over time[10][11].
-
Prepare Cultures: Grow bacteria to the mid-logarithmic phase in CAMHB (approx. 1-5 x 10⁶ CFU/mL).
-
Setup Test Conditions: Prepare flasks or tubes with CAMHB containing:
-
No drug (Growth Control)
-
This compound alone (e.g., at 0.5x MIC)
-
Antibiotic alone (e.g., at 0.5x MIC)
-
This compound + Antibiotic (e.g., 0.5x MIC of each)
-
Concentrations are chosen based on checkerboard results, typically sub-inhibitory.
-
-
Inoculation: Inoculate each flask with the mid-log phase culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all flasks at 37°C, preferably with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantify Viable Cells: Perform 10-fold serial dilutions of each aliquot in sterile PBS. Plate the dilutions onto TSA plates.
-
Incubate and Count: Incubate the plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example MIC Data for Individual Agents
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 29213 | 4 |
| Gentamicin | S. aureus ATCC 29213 | 1 |
Table 2: Example Checkerboard Assay Results and FICI Calculation
| This compound Conc. (µg/mL) | Gentamicin Conc. (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Gentamicin | FICI |
|---|---|---|---|---|---|
| 1 | 0.25 | - | 0.25 | 0.25 | 0.50 |
| 2 | 0.125 | - | 0.5 | 0.125 | 0.625 |
| 0.5 | 0.5 | + | - | - | - |
| ... (other combinations) | ... | ... | ... | ... | ... |
The lowest FICI value (ΣFICI) is used to define the interaction.
Table 3: Interpretation of FICI Values
| FICI Value | Interpretation |
|---|---|
| ≤ 0.5 | Synergy[8][13] |
| > 0.5 to 1.0 | Additive[8] |
| > 1.0 to 4.0 | Indifference[8][9] |
Table 4: Example Time-Kill Assay Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | This compound (2 µg/mL) | Gentamicin (0.5 µg/mL) | Combination |
|---|---|---|---|---|
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.45 | 5.50 | 5.65 | 4.10 |
| 4 | 7.30 | 5.15 | 5.40 | 3.20 |
| 8 | 8.50 | 4.90 | 5.10 | < 2.00 |
| 24 | 9.10 | 4.85 | 4.95 | < 2.00 |
In this example, the combination shows a >2-log₁₀ reduction compared to the most active single agent (Gentamicin) at 24h, indicating synergy.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating Antibiotic Resistance Mechanisms Using nTZDpa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel antibiotic candidate, nTZDpa, to investigate mechanisms of antibiotic resistance, particularly in Gram-positive bacteria such as Staphylococcus aureus. This compound is a small molecule that has demonstrated potent activity against both growing and persistent bacterial cells by disrupting the lipid bilayer of the cell membrane.[1][2] A significant advantage of this compound is the lack of detectable resistance development in S. aureus, making it a valuable tool for studying non-traditional antibiotic resistance mechanisms and for potential therapeutic applications.[1][2]
Mechanism of Action
This compound exerts its bactericidal effect through direct disruption of the bacterial cell membrane's lipid bilayer.[1][2] This action leads to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[1] Notably, its efficacy is enhanced in acidic environments, which can be characteristic of infection sites.[3][4] Molecular dynamics simulations have shown that this compound's carboxylic acid moiety and chlorine atoms interact with the hydrophilic lipid heads, facilitating its insertion into the membrane and subsequent disruption.[1]
Diagram: Mechanism of this compound-induced Membrane Disruption
Caption: this compound interacts with and disrupts the bacterial cell membrane.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound against various bacterial strains and its efficacy against persister cells.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | Organism | Resistance Profile | This compound MIC (µg/mL) | Reference |
| MW2 | Staphylococcus aureus | MRSA | ~4 | [1] |
| VRS1 | Staphylococcus aureus | Vancomycin-Resistant | ~4 | [1] |
| Clinical Isolates (panel) | Staphylococcus aureus | Various | ~4 | [1] |
| Clinical Isolates (panel) | Enterococcus faecium | Various | ~4 | [1] |
Table 2: Efficacy of this compound against S. aureus Persister Cells.
| Treatment | Concentration (µg/mL) | Exposure Time (hours) | Log Reduction in CFU/mL | Reference |
| This compound | 32 | 2 | ~2 | [1][2] |
| This compound | 64 | 2 | Complete Eradication (~5 x 10^7 CFU/mL) | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to investigate antibiotic resistance mechanisms using this compound are provided below.
Protocol 1: Membrane Permeabilization Assay using SYTOX Green
This assay assesses the ability of this compound to compromise the bacterial cytoplasmic membrane, allowing the entry of the fluorescent dye SYTOX Green, which binds to nucleic acids and fluoresces upon binding.
Materials:
-
Bacterial culture (e.g., S. aureus) in mid-logarithmic growth phase
-
This compound stock solution (in DMSO)
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase in appropriate broth.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the pellet in PBS to an optical density at 600 nm (OD600) of 0.5.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µM of SYTOX Green to each well containing the bacterial suspension.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for maximum permeabilization (e.g., 70% isopropanol).
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and SYTOX Green but no this compound).
-
Normalize the fluorescence values to the positive control (100% permeabilization).
-
Plot the normalized fluorescence intensity over time for each this compound concentration.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antibiotics, such as aminoglycosides.
Materials:
-
Bacterial culture adjusted to 0.5 McFarland standard
-
This compound stock solution
-
Second antibiotic stock solution (e.g., gentamicin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in CAMHB.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the plate in CAMHB.
-
The final plate will contain a matrix of antibiotic combinations. Include wells with each antibiotic alone to determine their individual MICs, and a growth control well (no antibiotics).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate all wells (except a sterility control well) with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
Protocol 3: Persister Cell Eradication Assay
This protocol is designed to assess the efficacy of this compound in killing antibiotic-tolerant persister cells.
Materials:
-
Stationary phase bacterial culture (e.g., S. aureus grown for 24-48 hours)
-
This compound stock solution
-
PBS, sterile
-
Appropriate agar plates for colony forming unit (CFU) counting
Procedure:
-
Persister Cell Preparation:
-
Grow a bacterial culture to stationary phase to enrich for persister cells.
-
Alternatively, generate persister cells by treating a mid-log phase culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin at 100x MIC) for 24 hours.[5]
-
-
Treatment:
-
Wash the persister cell-enriched culture with sterile PBS to remove the previous antibiotic.
-
Resuspend the cells in fresh broth to a known cell density (e.g., 10^7 - 10^8 CFU/mL).
-
Treat the persister cells with various concentrations of this compound. Include an untreated control.
-
-
Quantification:
-
At different time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each treatment condition.
-
Perform serial dilutions in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the CFUs.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and treatment.
-
Plot the log(CFU/mL) versus time to generate time-kill curves.
-
Determine the log reduction in viable cells compared to the initial count.
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating antibiotic resistance mechanisms using this compound.
Diagram: Experimental Workflow for this compound Investigation
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenol-Soluble Modulins Modulate Persister Cell Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for nTZDpa in Persister Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence is a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, leading to chronic and recurrent infections. These dormant, or persister, cells are a major challenge in clinical settings. The small molecule nTZDpa has emerged as a valuable tool for studying and potentially eradicating these persister cells. Unlike conventional antibiotics that target biosynthetic pathways inactive in dormant cells, this compound acts by disrupting the bacterial cell membrane, making it effective against both growing and non-growing bacteria.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in persister cell research.
Mechanism of Action
This compound kills both growing and persistent Staphylococcus aureus cells by causing lipid bilayer disruption.[1][2][3] This membrane-active mechanism leads to rapid bactericidal effects, a low probability of resistance development, and synergistic activity with other classes of antibiotics, such as aminoglycosides.[1][2][3] Transmission electron microscopy has shown that this compound treatment results in mesosome formation, abnormal cell division, and eventual cell lysis.[1]
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with nTZDpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) has been identified as a potent antimicrobial agent, particularly effective against growing and persistent forms of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2] Its primary mechanism of action is the disruption of the bacterial lipid bilayer, leading to membrane permeabilization and cell death.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in various in vitro antimicrobial assays.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound against S. aureus
| Bacterial Strain/State | Assay | Concentration (µg/mL) | Observation | Reference |
| S. aureus (various clinical strains) | MIC | ~4 | Minimum inhibitory concentration. | [2] |
| Multidrug-resistant S. aureus (VRS1) | MIC | ~4 | Minimum inhibitory concentration. | [2] |
| Exponential-phase MRSA (MW2) | Time-Kill | 16 | Complete eradication of ~10^7 CFU/mL within 2 hours. | [2] |
| MRSA Persister Cells | Time-Kill | 32 | ~2-log reduction in CFU/mL. | [2] |
| MRSA Persister Cells | Time-Kill | 64 | Complete eradication of ~5 x 10^7 CFU/mL within 2 hours. | [2] |
Table 2: Efficacy of this compound in a C. elegans Model
| Pathogen | Assay | Concentration (µg/mL) | Observation | Reference |
| MRSA | EC50 | ~0.6 | Rescued ~90% of C. elegans from MRSA-mediated lethality. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic small molecule. While the referenced literature does not specify the exact solvent used for this compound, dimethyl sulfoxide (DMSO) is a common solvent for such compounds in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the desired stock concentration (e.g., 10 mg/mL), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
S. aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Culture S. aureus overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Time-Kill Assay
This assay assesses the bactericidal activity of this compound over time.
Materials:
-
S. aureus strain of interest
-
CAMHB
-
This compound stock solution
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Inoculum Preparation:
-
Prepare an exponential-phase culture of S. aureus in CAMHB (OD600 ≈ 0.25).
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
-
Treatment:
-
Add this compound to the bacterial culture at the desired final concentration (e.g., 1x, 2x, 4x MIC).
-
Include a growth control (no this compound).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 24 hours), collect aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of colony-forming units per milliliter (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each treatment condition. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Bacterial Membrane Permeabilization Assay
This assay measures the ability of this compound to disrupt the bacterial membrane using a fluorescent dye like SYTOX Green, which only enters cells with compromised membranes.
Materials:
-
S. aureus strain of interest
-
SYTOX Green nucleic acid stain
-
This compound stock solution
-
Sterile buffer (e.g., PBS)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Bacterial Preparation:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with sterile buffer.
-
Resuspend the cells in the buffer to a specific optical density.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of ~1-5 µM.
-
Add this compound at various concentrations. Include a positive control for membrane disruption (e.g., a known membrane-active agent) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time at room temperature or 37°C.
-
An increase in fluorescence indicates membrane permeabilization.
-
Visualizations
Signaling Pathway: this compound-Mediated Bacterial Membrane Disruption
References
Troubleshooting & Optimization
Technical Support Center: nTZDpa Solubility and Handling for Research Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of nTZDpa in research assays. The following information addresses common challenges related to solubility, solution preparation, and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available research, Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: What is the expected solubility of this compound in common laboratory solvents?
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate to Low |
| Water / PBS (pH 7.4) | Very Low |
Q3: How should I store this compound powder and stock solutions?
A3: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, stock solutions are generally stable for several months.
Q4: What is the primary mechanism of action of this compound?
A4: this compound exhibits a dual mechanism of action. Its primary mode of antibacterial activity is the disruption of the bacterial cell membrane's lipid bilayer, leading to leakage of cellular contents and cell death[1][2]. Additionally, this compound is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of various cellular processes[3][4].
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound (5-chloro-1-(4-chlorobenzyl)-3-(phenylthio)indole-2-carboxylic acid) is approximately 498.4 g/mol . To prepare a 10 mM stock solution, you will need 4.984 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in research assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) | Low aqueous solubility of this compound. Final concentration of this compound is too high. pH of the final solution. | - Increase the final concentration of DMSO in the working solution (typically up to 0.5% v/v is tolerated by most cell lines, but should be optimized). - Prepare intermediate dilutions in a co-solvent like ethanol before final dilution in aqueous media. - Ensure the final pH of the medium is within a range that favors this compound solubility. Its activity is reportedly enhanced at a lower pH[5]. |
| Inconsistent experimental results | Degradation of this compound stock solution. Inaccurate pipetting of viscous DMSO stock. | - Use freshly prepared stock solutions or ensure proper storage of existing stocks (aliquoted, protected from light, minimal freeze-thaw cycles). - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
| Unexpected cytotoxicity in control cells | High concentration of DMSO in the final working solution. | - Prepare a vehicle control with the same final concentration of DMSO to assess its effect on the cells. - Keep the final DMSO concentration below 0.5% (v/v) and ideally as low as possible. |
Visualizations
This compound Mechanism of Action: Lipid Bilayer Disruption
Caption: Workflow of this compound-induced bacterial cell death via lipid bilayer disruption.
This compound Mechanism of Action: PPARγ Partial Agonism
Caption: Simplified signaling pathway of this compound as a partial agonist of PPARγ.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming nTZDpa Renal Toxicity in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with nTZDpa-induced renal toxicity in preclinical settings.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its renal toxicity a concern?
This compound is a non-thiazolidinedione partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) that has shown promising antimicrobial activity, particularly against Staphylococcus aureus, including persistent forms.[1][2][3] However, preclinical studies have revealed that this compound and its derivatives can cause significant toxicity to renal cells, which has hindered its development as a therapeutic agent.[1][2][3]
2. Have structural modifications to this compound successfully mitigated its renal toxicity?
To date, structure-activity relationship (SAR) studies aimed at reducing the renal toxicity of this compound have been largely unsuccessful.[1][2][3] Efforts including modifying the core scaffold, altering the sp³ character, changing the acid moiety, and halogenating the aryl rings have produced compounds with retained or even improved antimicrobial potency, but without a significant reduction in renal cell toxicity.[1][2][3]
3. What are the common mechanisms of drug-induced renal toxicity?
Drug-induced nephrotoxicity can occur through several mechanisms, including:
-
Acute Tubular Necrosis (ATN): Direct damage and death of the tubular epithelial cells of the kidney.[4][5]
-
Interstitial Nephritis: Inflammation of the space between the kidney tubules.[5]
-
Crystal Nephropathy: Formation of drug crystals in the tubules, leading to obstruction.[5]
-
Glomerular Injury: Damage to the filtering units of the kidneys.[6]
-
Alterations in Renal Hemodynamics: Changes in blood flow to and within the kidneys.[6]
The specific mechanism of this compound-induced renal toxicity is not yet fully elucidated.
4. What preclinical models are suitable for studying this compound renal toxicity?
A variety of preclinical models can be employed to assess drug-induced nephrotoxicity:
-
In Vitro 2D Cell Culture: Monolayer cultures of human kidney cell lines (e.g., HK-2, A498) or primary renal proximal tubule epithelial cells are commonly used for initial screening.[7]
-
In Vitro 3D Models: Spheroids and organoids derived from renal cells can provide a more physiologically relevant microenvironment for toxicity testing.[7][8]
-
In Vivo Animal Models: Rodent models are frequently used to evaluate nephrotoxicity by administering the compound and monitoring for changes in renal function and histology.[8][9] Cisplatin-induced nephrotoxicity models are a common example.[8][9]
5. Which biomarkers are recommended for monitoring this compound-induced renal injury?
Beyond traditional markers like serum creatinine (SCr) and blood urea nitrogen (BUN), which are often insensitive for early-stage kidney injury, several novel biomarkers are recommended for preclinical studies:[10][11][12]
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells and shed into the urine.[11][13][14][15]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from injured kidney cells into the blood and urine.[10][15][16]
-
Clusterin: A glycoprotein that is upregulated in response to renal tubular injury.[13]
-
Cystatin C: A protein that is freely filtered by the glomerulus and can be a sensitive indicator of changes in the glomerular filtration rate.[17]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Renal Cell Viability Assays
Question: My cell viability results (e.g., MTT, LDH assay) show high variability between wells and experiments when testing this compound and its analogs. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the treatment media for any signs of precipitation. - Perform a solubility test for this compound and its analogs in your culture medium at the highest concentration tested. - If solubility is an issue, consider using a different solvent (ensure solvent controls are included) or reducing the final concentration. |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Use a hemocytometer or automated cell counter to accurately determine cell density. - Seed cells evenly across the plate, avoiding swirling motions that can cause cells to accumulate at the edges. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. - Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Inaccurate Drug Dilutions | - Prepare fresh serial dilutions of this compound for each experiment. - Use calibrated pipettes and ensure proper pipetting technique. - Vortex stock solutions and dilutions thoroughly before adding to the cells. |
| Contamination | - Regularly check cell cultures for any signs of bacterial or fungal contamination. - Use sterile techniques and perform experiments in a laminar flow hood. |
Issue 2: Inconsistent or Low Signal for Kidney Injury Biomarkers
Question: I am not detecting a consistent increase in biomarkers like KIM-1 or NGAL in my cell culture supernatant or animal urine samples after treatment with this compound. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Timing of Sample Collection | - The expression and release of biomarkers can be time-dependent. Perform a time-course experiment to determine the optimal time point for detecting the biomarker after this compound treatment. |
| Low Sensitivity of Assay | - Ensure you are using a high-quality ELISA kit or a validated analytical method with sufficient sensitivity for your sample type. - Check the expiration date of your assay kit and reagents. - Run positive and negative controls to validate the assay performance. |
| Sample Degradation | - Process and store samples according to the manufacturer's recommendations for the specific biomarker. Many biomarkers are sensitive to degradation. - Add protease inhibitors to urine samples immediately after collection. - Store samples at -80°C for long-term storage. |
| Insufficient Dose or Exposure | - The dose of this compound may not be high enough to induce a detectable level of kidney injury. Consider performing a dose-response study. - In in vivo studies, confirm drug exposure through pharmacokinetic analysis if possible. |
| Wrong Preclinical Model | - The chosen cell line or animal model may not be sensitive to this compound-induced toxicity. Consider using a different renal cell line or a more sensitive animal strain. |
Quantitative Data
Table 1: Summary of Renal Toxicity Data for this compound Analogs
The following table summarizes the renal toxicity of a series of this compound analogs from a structure-activity relationship study. Toxicity was assessed in a renal cell line, and the data represents the percentage of viable cells remaining after treatment with the compounds at a concentration of 64 μg/mL.
| Compound | Modification | Antimicrobial Potency (MIC against S. aureus) | Renal Cell Viability at 64 μg/mL (%) |
| This compound | Parent Compound | 4 μg/mL | < 25% |
| Analog 18 | Heteroatom location | 2 μg/mL | < 25% |
| Analog 19 | Heteroatom location | 4 μg/mL | < 25% |
| Analog 20 | Heteroatom location | 2 μg/mL | < 25% |
| Analog 21 | Heteroatom location | 4 μg/mL | < 25% |
| Analog 22 | Heteroatom location | 2 μg/mL | < 25% |
| Vancomycin | Positive Control | 1 μg/mL | 65% |
| DMSO | Negative Control | >64 μg/mL | 95% |
Data adapted from Williams et al., Bioorg. Med. Chem. Lett., 2022.[3]
Experimental Protocols
Protocol 1: In Vitro Renal Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound and its analogs on a renal cell line (e.g., HK-2).
Materials:
-
HK-2 cells (or other suitable renal cell line)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin/streptomycin)
-
96-well cell culture plates
-
This compound and analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Quantification of Urinary KIM-1 in Rodent Models
Objective: To measure the concentration of KIM-1 in urine samples from rodents treated with this compound as a biomarker of kidney injury.
Materials:
-
Urine samples collected from rodents
-
Commercially available KIM-1 ELISA kit (specific for the rodent species)
-
Microplate reader
-
Protease inhibitors
Procedure:
-
Urine Collection: Collect urine from individual animals at baseline and at various time points after this compound administration. Immediately add a protease inhibitor cocktail to the urine samples.
-
Sample Preparation: Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis.
-
ELISA Procedure:
-
Thaw the urine samples and ELISA kit reagents on ice.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction.
-
-
-
Absorbance Measurement: Measure the optical density at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of KIM-1 in the urine samples based on the standard curve. Normalize the KIM-1 concentration to the urinary creatinine concentration to account for variations in urine dilution.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced renal cell toxicity.
Caption: Experimental workflow for assessing this compound renal toxicity.
Caption: Troubleshooting logic for high variability in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Performance of Novel Kidney Biomarkers in Preclinical Toxicity Studies [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. New Biomarkers in Early Diagnosis of Acute Kidney Injury in Children - AJMB: Volume 14, Issue 4, Year 2022 - AJMB [ajmb.org]
- 17. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
nTZDpa stability and storage conditions
Disclaimer: This document provides general guidance on the stability and storage of nTZDpa based on the chemical properties of its core structural motifs (indole carboxylic acid and thioether). As of November 2025, specific, experimentally validated stability and storage data for this compound has not been published. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A: While specific data is unavailable, solid this compound, like many complex organic molecules, should be stored in a cool, dark, and dry place to minimize degradation.
Q2: How should I store this compound in solution?
A: The stability of this compound in solution is unknown. For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. The choice of solvent may also impact stability.
Q3: What are the potential degradation pathways for this compound?
A: Based on its structure, potential degradation pathways could include:
-
Oxidation: The thioether and indole moieties may be susceptible to oxidation.
-
Decarboxylation: Indole-2-carboxylic acids can be prone to decarboxylation under certain conditions.
-
Photodegradation: The aromatic and heterocyclic rings suggest a potential for degradation upon exposure to light.
Q4: Is this compound sensitive to pH?
A: Yes, the antimicrobial activity of this compound is known to be enhanced at acidic pH (e.g., pH 5.5).[1] This is likely due to the protonation state of the carboxylic acid, which influences its ability to penetrate bacterial membranes.[1] Therefore, the pH of the experimental medium is a critical factor to consider.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results (e.g., variable MIC values) | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Perform a quality control check of the compound (e.g., by HPLC) to assess purity. |
| pH variability in the experimental medium. | Ensure the pH of the medium is consistent across all experiments, as this compound's activity is pH-dependent.[1] | |
| Loss of compound activity over time | Improper storage of solid compound or solutions. | Store solid this compound in a desiccator at a low temperature and protected from light. For solutions, aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Oxidation of the thioether group. | When preparing solutions, use degassed solvents to minimize dissolved oxygen. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Precipitation of this compound in aqueous solutions | Poor solubility. | The solubility of this compound in aqueous media may be limited. Consider using a co-solvent such as DMSO or ethanol for stock solutions, and ensure the final concentration in the assay medium does not exceed its solubility limit. |
Stability and Storage Conditions Summary
The following table provides general, non-validated recommendations for the storage of this compound based on the properties of related chemical structures.
| Form | Storage Temperature | Atmosphere | Light Conditions | Comments |
| Solid | -20°C to 4°C | Dry, inert gas (e.g., Argon) recommended | Protect from light (amber vial) | Long-term storage at -20°C is preferable. |
| In Solution (e.g., in DMSO) | -20°C or -80°C | Inert gas overlay recommended | Protect from light (amber vial or foil-wrapped) | Aliquot to avoid multiple freeze-thaw cycles. Use of degassed solvents is advised. |
Experimental Protocols
As no specific stability testing protocols for this compound have been published, a general workflow for assessing its stability is provided below.
Protocol: Assessment of this compound Stability in Solution
-
Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition to be tested:
-
Temperature: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).
-
Light: Expose aliquots to ambient light and keep parallel samples in the dark.
-
pH: Dilute the stock solution in buffers of different pH values (e.g., pH 5, 7, 9).
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from each condition.
-
Analysis: Analyze the samples to determine the remaining concentration of intact this compound.
-
Primary Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the parent compound and detecting degradation products.
-
Secondary Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products, providing insights into the degradation pathway.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing nTZDpa Dosage for In Vivo Studies
Welcome to the technical support center for nTZDpa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a membrane-active antibiotic. Its primary mechanism of action is the disruption of the lipid bilayers of bacterial cell membranes, leading to membrane permeabilization, abnormal cell division, and eventual cell lysis.[1] This mechanism is effective against both growing and persistent forms of bacteria, such as Staphylococcus aureus (including MRSA).[1]
Q2: What is the known in vitro activity of this compound?
A2: this compound has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria.[1] It exhibits a minimal inhibitory concentration (MIC) of approximately 4 μg/mL against growing S. aureus and can eradicate persister cells at concentrations of 32-64 μg/mL.[1] Notably, this compound shows synergistic activity with aminoglycosides like gentamicin.[1]
Q3: What is the recommended starting dose for in vivo studies with this compound?
A3: Currently, there is limited publicly available data on the optimal dosage of this compound for in vivo studies in mammalian models. The only published in vivo data is from a C. elegans model, which showed an EC50 of ~0.6 μg/mL for rescuing worms from MRSA infection.[1] For initial dose-finding studies in mice, it is advisable to start with a low dose and escalate. A starting point could be extrapolated from the in vitro MIC values, considering potential for toxicity. A cautious approach would be to begin with doses in the range of 1-5 mg/kg and carefully monitor for any adverse effects.
Q4: What are the potential toxicity concerns with this compound?
A4: In vitro studies have indicated potential toxicity at higher concentrations. Hemolysis of human erythrocytes has been observed at concentrations above 16 μg/mL, and toxicity towards mammalian cell lines (HepG2 and HKC-8) was seen at 32 μg/mL.[1] Furthermore, structure-activity relationship (SAR) studies on this compound derivatives have focused on mitigating renal toxicity, suggesting that the parent compound may also have nephrotoxic potential.[2][3][4] Close monitoring of hematological parameters and kidney function is recommended during in vivo experiments.
Q5: How should this compound be formulated for in vivo administration?
A5: There is no standard, publicly available formulation for in vivo use of this compound. Due to its likely hydrophobic nature, it may require a vehicle for solubilization. Common vehicles for preclinical studies include solutions containing DMSO, polyethylene glycol (PEG), or cyclodextrins. It is critical to first establish a vehicle that is non-toxic to the animals at the administered volume. A pilot study to assess the solubility and stability of this compound in the chosen vehicle is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Poor efficacy in animal model | - Insufficient dosage- Poor bioavailability- Rapid metabolism/clearance- Inappropriate route of administration | - Perform a dose-escalation study.- Characterize the pharmacokinetic profile of this compound.- Consider a different administration route (e.g., intravenous vs. intraperitoneal) to improve systemic exposure.- Investigate potential for drug degradation in the formulation. |
| Adverse events observed (e.g., weight loss, lethargy, ruffled fur) | - On-target toxicity- Off-target toxicity- Vehicle toxicity | - Reduce the dosage.- Monitor organ function through blood chemistry and histology.- Conduct a vehicle-only control group to rule out vehicle-related toxicity.- Consider a different formulation with a better safety profile. |
| Inconsistent results between animals | - Improper drug administration- Variability in animal health status- Instability of the formulation | - Ensure consistent and accurate dosing technique.- Use healthy, age- and weight-matched animals.- Prepare fresh formulations for each experiment and ensure homogeneity. |
| Precipitation of this compound in formulation | - Poor solubility in the chosen vehicle | - Try alternative solubilizing agents (e.g., different co-solvents, surfactants).- Adjust the pH of the formulation if this compound's solubility is pH-dependent.- Prepare a more dilute solution if the concentration is too high. |
Data Presentation
Table 1: Summary of In Vitro Activity and Toxicity of this compound
| Parameter | Organism/Cell Line | Concentration | Reference |
| Minimal Inhibitory Concentration (MIC) | Staphylococcus aureus (growing cells) | ~4 µg/mL | [1] |
| Eradication of Persister Cells | Staphylococcus aureus (persister cells) | 32-64 µg/mL | [1] |
| Hemolytic Activity | Human Erythrocytes | >16 µg/mL | [1] |
| Cytotoxicity | HepG2 and HKC-8 cells | 32 µg/mL | [1] |
| EC50 in C. elegans MRSA infection model | C. elegans | ~0.6 µg/mL | [1] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (IP) Administration in Mice
-
Preparation of this compound Formulation:
-
Based on preliminary solubility tests, dissolve this compound in a sterile, biocompatible vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Ensure the final concentration allows for an injection volume of no more than 10 mL/kg.
-
Vortex or sonicate to ensure complete dissolution and prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound formulation slowly.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Mouse Model of S. aureus Skin Infection
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave a small area on the dorsum of the mouse.
-
-
Infection:
-
Create a small wound using a biopsy punch.
-
Inoculate the wound with a predetermined CFU of a bioluminescent strain of S. aureus.
-
-
Treatment:
-
Administer this compound or vehicle control via the desired route (e.g., IP, IV) at the predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Monitor the bacterial burden non-invasively using an in vivo imaging system (IVIS) at regular intervals.
-
Measure the wound size daily.
-
At the end of the study, euthanize the animals and collect the skin tissue for bacterial enumeration (CFU counting) and histological analysis.
-
Collect blood for analysis of systemic inflammation markers and organ toxicity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the bacterial cell membrane.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: Potential host innate immune response to this compound-induced bacterial lysis.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: nTZDpa Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of nTZDpa (5-chloro-1-(4-chlorobenzyl)-3-(phenylthio)indole-2-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Final Product | Incomplete reaction at any of the synthetic steps. | - Ensure all starting materials are pure and dry. - Verify the reaction temperature and time are as per the protocol. - Check the integrity of the reagents, especially catalysts and bases. |
| Degradation of intermediates or product. | - Work under an inert atmosphere (e.g., nitrogen or argon) if any intermediates are sensitive to air or moisture. - Avoid excessive heating. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products or isomers. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the desired product. - Common side reactions in indole synthesis include the formation of regioisomers or products from competing reaction pathways.[1][2] |
| Unreacted starting materials. | - Monitor the reaction progress closely using TLC. - If the reaction has stalled, consider adding more of the limiting reagent or catalyst. | |
| Difficulty in Purifying the Final Product by Column Chromatography | The carboxylic acid group can cause streaking on silica gel. | - Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid. - Consider using reverse-phase chromatography (C18) with a water/acetonitrile or methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA).[3] |
| Co-elution of impurities with similar polarity. | - Experiment with different solvent systems to improve separation. - If impurities persist, consider an alternative purification method such as recrystallization or preparative HPLC. | |
| Poor Solubility of this compound | This compound is a relatively non-polar molecule with a carboxylic acid group, which can lead to limited solubility in some common solvents. | - For purification, dissolve in a suitable solvent like dichloromethane, ethyl acetate, or a mixture containing a polar co-solvent. - For biological assays, consider preparing a stock solution in DMSO. The solubility of this compound can be pH-dependent due to the carboxylic acid moiety.[4][5] |
| Unexpected Peaks in NMR or Mass Spectrum | Presence of residual solvent or impurities. | - Ensure the purified product is thoroughly dried under high vacuum. - Correlate unexpected peaks with potential side products or unreacted starting materials. |
| Salt formation. | - If a basic workup was used, the carboxylic acid might be in its salt form. An acidic workup is necessary to ensure the product is in its free acid form. |
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the synthesis of this compound?
A1: The synthesis of this compound typically involves a multi-step process that includes the formation of the indole core, followed by functionalization at the N-1, C-3, and C-2 positions. A plausible synthetic route involves the construction of a substituted indole, followed by N-alkylation, thiolation at the C-3 position, and finally, introduction of the carboxylic acid group at the C-2 position.
Q2: What are the most common byproducts to expect during this compound synthesis?
A2: Common byproducts can arise from incomplete reactions at each step. During indole formation, regioisomers can be a challenge.[6] In subsequent steps, side reactions such as over-alkylation or oxidation of the thioether are possible. During the final purification, it is also important to be aware of potential dimeric impurities.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Q4: What are the safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used in the synthesis may be toxic or corrosive, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.
Q5: My this compound appears to be poorly soluble for my biological assays. What can I do?
A5: this compound has limited aqueous solubility. For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. The protonated (neutral) form of this compound, which is more prevalent at lower pH, is more effective at penetrating bacterial membranes.[4][5]
Experimental Protocols
A generalized experimental protocol for the final steps of a potential this compound synthesis is outlined below. Note: This is an illustrative protocol and may need optimization.
Step 1: Thiolation of the Indole Core
-
Dissolve the N-alkylated indole precursor in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add a sulfenyl chloride reagent (e.g., phenylsulfenyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Carboxylation at C-2
-
Dissolve the 3-thioindole intermediate in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the C-2 position.
-
After stirring for a short period, quench the reaction with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature.
-
Perform an acidic workup to protonate the carboxylate.
-
Extract the product with an organic solvent, dry, and concentrate.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with the addition of 1% acetic acid to the eluent to prevent streaking.
-
Alternatively, reverse-phase HPLC can be used for high-purity samples.[3]
-
Recrystallization from a suitable solvent system can also be an effective purification method.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
nTZDpa off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing nTZDpa in mammalian cell experiments. The content addresses potential issues related to the compound's off-target effects, helping users distinguish between on-target and unintended cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound has a dual history of characterization. It was initially identified as a non-thiazolidinedione (nTZD) partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in adipogenesis and insulin sensitivity.[1][2][3] However, more recent and extensive research has redefined its primary mechanism as a potent membrane-active antimicrobial agent.[1][4] In this capacity, it kills bacteria, including persistent and multidrug-resistant strains of Staphylococcus aureus, by physically disrupting the lipid bilayers of the cell membrane.[1][3] This membrane disruption is also the primary source of its off-target effects in mammalian cells at higher concentrations.[1]
Q2: I am using this compound to study PPARγ signaling, but I'm observing significant cytotoxicity and cell lysis. Is this an expected off-target effect?
A: Yes, this is a well-documented off-target effect. The cytotoxicity you are observing is likely due to the membrane-disrupting properties of this compound.[1] While this activity is more selective for bacterial membranes, at higher concentrations, this compound also affects mammalian cell membranes, leading to hemolysis (rupture of red blood cells) and general cytotoxicity.[1][5] Research has shown significant toxicity in cell lines like HepG2 (liver) and HKC-8 (kidney) at concentrations of 32 μg/mL and above.[1]
Q3: What are the recommended working concentrations of this compound to minimize off-target cytotoxicity in mammalian cells?
A: To specifically study PPARγ-related effects while avoiding membrane-disruption-induced toxicity, it is crucial to maintain a low concentration. Based on available data, this compound did not induce significant hemolysis of human erythrocytes at or below 16 μg/mL.[1] Therefore, for experiments focusing on its PPARγ activity, it is strongly recommended to use concentrations well below this 16 μg/mL threshold and to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Are there known off-target effects for related thiazolidinedione (TZD) compounds that could be relevant?
A: Yes. While this compound is a non-thiazolidinedione, the broader class of TZD drugs (e.g., troglitazone, ciglitazone) is known to have several PPARγ-independent off-target effects.[6] These include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells through mechanisms such as inhibiting Bcl-2/Bcl-xL function and interfering with proteasomal degradation pathways.[6][7] While not directly demonstrated for this compound, these findings highlight the potential for compounds targeting PPARγ to have complex, multi-pathway effects.
Quantitative Data Summary
The following table summarizes the effective and toxic concentrations of this compound from published studies. Use this data to inform your experimental design and minimize off-target effects.
| Parameter | Organism/Cell Type | Concentration | Effect | Source |
| Antimicrobial Activity | S. aureus (growing cells) | ~4 μg/mL | Minimal Inhibitory Concentration (MIC) | [1] |
| S. aureus (persister cells) | 32-64 μg/mL | Eradication of persister cells | [1] | |
| Mammalian Off-Target Effects | Human Erythrocytes | ≤ 16 μg/mL | No significant hemolysis | [1] |
| Human Erythrocytes | > 16 μg/mL | Significant hemolysis | [1] | |
| HepG2, HKC-8 cell lines | 32 μg/mL | Observed toxicity | [1] |
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Lysis
If you observe a degree of cell death inconsistent with expected PPARγ activation, it is likely a cytotoxic off-target effect. Follow this workflow to troubleshoot the issue.
Issue 2: Distinguishing Between On-Target PPARγ Effects and Off-Target Activity
Use this logical framework to determine if your observed cellular phenotype is a result of PPARγ activation or an unrelated off-target mechanism.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
troubleshooting nTZDpa inconsistent MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nTZDpa. The information is presented in a question-and-answer format to directly address common issues encountered during Minimum Inhibitory Concentration (MIC) experiments.
Troubleshooting Guide: Inconsistent this compound MIC Results
Q1: My this compound MIC values are higher than expected or vary significantly between experiments. What are the potential causes?
A1: Inconsistent or unexpectedly high MIC values for this compound can stem from several factors related to the compound's properties and the experimental setup. Here are the most common causes and troubleshooting steps:
-
Compound Solubility and Preparation:
-
Issue: this compound is a hydrophobic molecule, and poor solubility in the aqueous environment of the broth microdilution assay is a primary reason for inconsistent results. The compound may precipitate at higher concentrations, reducing its effective concentration.
-
Troubleshooting:
-
Solvent Selection: Prepare the initial stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1][2]
-
Working Dilutions: When preparing serial dilutions, ensure that the final concentration of DMSO in the assay wells is kept constant and at a low, non-inhibitory level (typically ≤1%). Run a DMSO-only control to confirm that the solvent does not affect bacterial growth.
-
Visual Inspection: Before inoculating the microtiter plates, carefully inspect the wells for any signs of precipitation. If precipitation is observed, the stock solution may need to be further diluted, or a different solubilization strategy may be required.
-
-
-
Inoculum Preparation and Density:
-
Issue: An incorrect bacterial inoculum size is a frequent source of error in MIC testing. A higher than intended inoculum can lead to falsely elevated MIC values.
-
Troubleshooting:
-
Standardization: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ CFU/mL for Staphylococcus aureus.
-
Final Inoculum Concentration: The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
-
Verification: Periodically perform colony counts from the growth control well to verify the actual inoculum density.
-
-
-
Media Composition and pH:
-
Issue: The antimicrobial activity of this compound is enhanced at a lower pH.[3] Variations in the pH of the Mueller-Hinton Broth (MHB) can therefore lead to inconsistent MICs.
-
Troubleshooting:
-
pH Verification: Check the pH of each new batch of MHB to ensure it falls within the recommended range (typically 7.2-7.4).
-
Consistent Media Source: Use MHB from the same manufacturer and lot for a series of related experiments to minimize variability.
-
-
Q2: I am observing "skipped wells" in my microdilution plate. What does this indicate and how should I interpret the results?
A2: "Skipped wells" refer to a phenomenon where a well with a higher concentration of the antimicrobial agent shows bacterial growth, while a well with a lower concentration does not.
-
Issue: This can be caused by several factors, including:
-
Contamination of a single well.
-
Pipetting errors during the serial dilution process.
-
Precipitation of this compound at a specific concentration, which is then resuspended at a lower concentration.
-
-
Troubleshooting and Interpretation:
-
Examine the Plate: Carefully inspect the plate for any signs of contamination or obvious errors.
-
Repeat the Assay: If a single skipped well is observed, it is best to repeat the experiment to confirm the result.
-
Highest MIC: If repeating the assay is not feasible, the MIC should be read as the lowest concentration that completely inhibits visible growth, ignoring the single skipped well. However, this result should be considered with caution.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a membrane-active agent that disrupts the lipid bilayers of bacterial cell membranes.[4] This leads to membrane permeabilization, loss of essential cellular components, and ultimately cell death.[4]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecium.[4] It is also effective against persistent (non-growing) bacterial cells.[4] It is generally not effective against Gram-negative bacteria.[4]
Q3: Can this compound be used in combination with other antibiotics?
A3: Yes, studies have shown that this compound acts synergistically with aminoglycosides (e.g., gentamicin, tobramycin).[4] However, it does not show synergistic effects with other antibiotics like vancomycin, ciprofloxacin, or rifampicin.[4]
Quantitative Data: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains as reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA MW2 | ~4 | [4] |
| Staphylococcus aureus | VRS1 (vancomycin-resistant) | ~4 | [4] |
| Enterococcus faecium | Clinical Isolate | ~4 | [4] |
| Staphylococcus aureus | Growing Cells | 4 | [4] |
| Staphylococcus aureus | Persister Cells | 64 | [4] |
Experimental Protocols
Detailed Protocol for this compound MIC Determination by Broth Microdilution
This protocol is based on the CLSI M07 guidelines for broth microdilution.[5]
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a stock solution of 10 mg/mL. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used. b. Prepare a working solution of this compound by diluting the stock solution in CAMHB. The concentration of this working solution should be twice the highest concentration to be tested. c. Add 100 µL of the working this compound solution to well 1 of the desired rows. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. b. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Caption: Mechanism of action of this compound on the bacterial cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: nTZDpa In Vitro Activity and pH Impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of nTZDpa, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that was initially identified as a non-thiazolidinedione partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] However, it has since been characterized as a potent membrane-active antimicrobial agent.[2][3] Its primary antimicrobial mechanism involves the disruption of bacterial lipid bilayers, leading to membrane permeabilization and cell death.[1]
Q2: How does pH influence the in vitro antimicrobial activity of this compound?
A2: The antimicrobial activity of this compound is significantly enhanced at acidic pH levels.[2][3] This is because this compound contains a carboxylic acid moiety.[2][3] At a lower pH, this group is protonated, resulting in a neutrally charged molecule that can more effectively penetrate the bacterial cell membrane.[2][3]
Q3: What is the optimal pH for this compound activity against Gram-positive bacteria like S. aureus?
A3: Studies have shown that this compound is highly effective at pH 5.5.[2][3] Its potency is substantially reduced at a neutral pH of 7.4.[2][3] In fact, at concentrations where this compound is not potent at pH 7.4, it can completely eradicate highly antibiotic-tolerant cells and biofilms of methicillin-resistant S. aureus (MRSA) at pH 5.5.[2][3]
Q4: Is the enhanced activity at low pH specific to certain bacterial strains?
A4: The enhanced activity of this compound at acidic pH has been primarily reported against multidrug-resistant Gram-positive pathogens, including various clinical strains of S. aureus and Enterococcus faecium.[1][2]
Q5: Does this compound show synergistic effects with other antibiotics?
A5: Yes, this compound has been shown to act synergistically with aminoglycosides such as gentamicin.[1] This synergistic potentiation of gentamicin's killing effect against antibiotic-tolerant MRSA cells is also more potent at a lower pH.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound activity observed | Incorrect pH of the medium: The antimicrobial activity of this compound is highly pH-dependent. | Ensure the pH of your experimental medium is acidic, ideally around 5.5, for optimal activity against Gram-positive bacteria. Prepare fresh buffers and verify the pH before each experiment. |
| Degradation of the compound: Improper storage or handling might lead to degradation. | Store this compound according to the manufacturer's instructions, typically as a stock solution in a suitable solvent at a low temperature. Avoid repeated freeze-thaw cycles. | |
| Bacterial strain insensitivity: While potent against many Gram-positive bacteria, its efficacy against other types of microbes may vary. | Confirm the reported susceptibility of your bacterial strain to this compound. Consider testing a reference strain known to be sensitive, such as MRSA MW2. | |
| Inconsistent or variable results between experiments | Fluctuations in pH: Minor variations in buffer preparation can lead to significant differences in this compound activity. | Use a calibrated pH meter for all buffer preparations. Consider using a buffering system with a pKa close to the desired experimental pH to ensure stability. |
| Inaccurate compound concentration: Errors in serial dilutions or stock concentration determination. | Verify the concentration of your this compound stock solution using a reliable method. Prepare fresh dilutions for each experiment. | |
| Evidence of off-target effects in cellular assays | PPARγ agonism: As a partial PPARγ agonist, this compound may influence signaling pathways in mammalian cells. | Be aware of the potential for PPARγ-mediated effects in your experimental system. Include appropriate controls, such as known PPARγ agonists or antagonists, to dissect the observed effects. |
| Membrane disruption in mammalian cells: At high concentrations, membrane-active agents can also affect mammalian cell membranes. | Determine the cytotoxic concentration of this compound on your mammalian cell line using assays like MTT or LDH release. Work with concentrations that are effective against bacteria but have minimal toxicity to your host cells. |
Data Presentation
Table 1: pH-Dependent Antimicrobial Activity of this compound against S. aureus
| pH | Activity Level | Observations |
| 5.5 | High | Complete eradication of antibiotic-tolerant cells and biofilms.[2][3] |
| 7.4 | Low | Significantly reduced potency; concentrations effective at pH 5.5 are not potent at this pH.[2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | pH | MIC (µg/mL) |
| S. aureus (including MRSA) | 7.4 | ~4[1] |
| S. aureus (including MRSA) | 5.5 | Significantly lower than at pH 7.4 (exact value to be determined empirically, expected to be much lower) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods to assess the impact of pH.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture (e.g., S. aureus MW2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at pH 7.4 and pH 5.5
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in both pH 7.4 and pH 5.5 CAMHB in separate 96-well plates.
-
Grow the bacterial culture to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in the respective pH-adjusted broths.
-
Add the bacterial suspension to the wells containing the this compound dilutions.
-
Include positive controls (bacteria in broth without this compound) and negative controls (broth only) for each pH.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay
This assay uses a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
SYTOX™ Green nucleic acid stain
-
Bacterial culture (e.g., S. aureus MW2)
-
Phosphate-buffered saline (PBS), prepared at pH 7.4 and pH 5.5
-
This compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in the respective pH-adjusted PBS.
-
Add SYTOX™ Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Dispense the bacterial suspension into a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
An increase in fluorescence indicates membrane permeabilization.
Mandatory Visualizations
Caption: pH-dependent mechanism of this compound antimicrobial activity.
Caption: Simplified signaling pathway of this compound as a PPARγ partial agonist.
References
strategies to reduce hemolytic activity of nTZDpa derivatives
Welcome to the technical support center for researchers working with nTZDpa (non-thiazolidinedione PPARγ partial agonist) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hemolytic activity of these compounds during drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the hemolytic activity of this compound derivatives?
A1: The antimicrobial action of this compound derivatives stems from their ability to disrupt the lipid bilayers of bacterial cell membranes.[1] This membrane-active property is not entirely selective for bacterial cells. At higher concentrations, these compounds can also interact with and permeabilize the membranes of mammalian cells, such as human erythrocytes (red blood cells), leading to cell lysis and the release of hemoglobin, an event known as hemolysis.[1] The hydrophobic interactions between the aromatic rings of the derivatives and the lipid tails of the cell membrane are a key factor in this process.[1][2][3]
Q2: My new this compound derivative is showing high hemolytic activity. What are the primary strategies to reduce it?
A2: High hemolytic activity is a common challenge with membrane-active compounds. The main strategies to mitigate this involve structural modification of the molecule or advanced formulation techniques.[4][5]
-
Structural Modification (SAR Studies): Systematically altering the chemical structure can improve selectivity for bacterial membranes over mammalian ones. This includes modifying hydrophobicity, altering specific functional groups, and changing the overall shape of the molecule.[4][6]
-
Formulation Strategies: Encapsulating the derivative in a delivery vehicle or attaching polymers can shield it from direct contact with red blood cells, thereby reducing hemolysis.[5]
Q3: How does hydrophobicity relate to the hemolytic activity of my compound?
A3: Hydrophobicity is a critical factor. The ability of this compound derivatives to penetrate the cell membrane is driven by hydrophobic interactions.[1] Generally, increasing hydrophobicity can lead to stronger interactions with the lipid bilayer of erythrocytes, resulting in higher hemolytic activity.[2][7][8] Therefore, optimizing the hydrophobic/hydrophilic balance is a key goal in designing safer derivatives.
Q4: Can PEGylation help reduce the hemolytic activity of my this compound derivative?
A4: Yes, PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to reduce the hemolytic activity and general cytotoxicity of therapeutic molecules.[9][10] The PEG chain can create a protective hydrophilic shield around the compound, which may hinder its ability to insert into the erythrocyte membrane. However, be aware that PEGylation can sometimes also reduce the desired antimicrobial activity, so a balance must be found.[9]
Troubleshooting Guides
Problem 1: My lead compound has excellent antimicrobial activity but is too hemolytic.
Troubleshooting Steps:
-
Confirm Hemolytic Concentration: First, precisely determine the concentration at which hemolysis occurs (the HC₅₀ value) using a standardized hemolysis assay. Compare this to its Minimum Inhibitory Concentration (MIC) against the target bacteria to calculate a selectivity index.
-
Initiate Structure-Activity Relationship (SAR) Studies:
-
Modify Hydrophobic Moieties: Synthesize analogs with reduced hydrophobicity. For instance, if the structure contains long alkyl chains or multiple aromatic rings, consider synthesizing derivatives with shorter chains or fewer rings.
-
Substitute Key Atoms: Molecular dynamics simulations of this compound showed that the sulfur atom interacts early with the membrane.[1] Replacing this sulfur with an oxygen atom resulted in an analog with improved membrane selectivity and lower cytotoxicity.[1]
-
Alter the Carboxylic Acid Group: The carboxylic acid moiety is important for activity.[1][4] Consider replacing it with bioisosteres, such as a tetrazole, which may alter physicochemical properties enough to reduce toxicity while retaining activity.[6]
-
-
Explore Formulation Approaches:
-
Liposomal Encapsulation: Formulate the derivative within liposomes. This can prevent the compound from directly interacting with red blood cells in circulation.
-
Polymer Conjugation: Besides PEGylation, other polymers can be conjugated to the molecule to reduce its interaction with cell membranes.[5]
-
Problem 2: Previous structural modifications reduced hemolysis but also eliminated antimicrobial activity.
Troubleshooting Steps:
-
Analyze the Unsuccessful Modifications: Determine if there is a common feature among the inactive analogs. For example, modifications to the carboxylic acid moiety in this compound were shown to be critical; amide derivatives at this position showed no significant antibiotic activity because they could not penetrate the bacterial membrane.[1]
-
Employ Guided Design: Use computational tools like molecular dynamics (MD) simulations to predict how structural changes will affect membrane interaction with both bacterial and mammalian membrane models. This can help prioritize modifications that are more likely to improve selectivity.[1]
-
Focus on Subtle Changes: Instead of making drastic structural changes, attempt more conservative modifications. For example, change the position of a substituent on an aromatic ring rather than removing it entirely. The position of a chlorine on the benzyl moiety of this compound had minimal effects on potency, but its complete removal resulted in less potency.[1]
-
Re-evaluate the Scaffold: A second generation of SAR studies on this compound identified a new lead compound that was more potent and lacked hemolytic activity, although it introduced renal toxicity.[4][11] This indicates that significant scaffold hopping or core structure modification might be necessary to decouple the two effects.
Quantitative Data Summary
The following tables summarize key findings from research on this compound and its derivatives.
Table 1: Activity and Toxicity Profile of this compound and Key Analogs
| Compound | Modification | MIC vs. S. aureus (μg/mL) | Hemolytic Activity | Cytotoxicity | Reference |
| This compound | Parent Compound | ~4 | Significant above 16 μg/mL | Toxic to HepG2 & HKC-8 cells at 32 μg/mL | [1] |
| Analog 6 | Sulfur replaced with Oxygen | Equipotent to this compound | Improved membrane selectivity | Reduced cytotoxicity | [1] |
| S1/S2 | Carboxylic acid replaced with Amide | ≥ 64 (inactive) | Not reported (inactive) | Not reported (inactive) | [1] |
| Gen 2 Lead | Scaffold Modification | More potent than this compound | Lacked hemolytic activity | Displayed renal toxicity | [4][11] |
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is used to determine the concentration of a compound that causes 50% hemolysis of red blood cells (HC₅₀).
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO or other suitable solvent)
-
0.1% Triton X-100 solution (Positive Control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 450 nm
Methodology:
-
Prepare RBC Suspension:
-
Centrifuge fresh human blood to pellet the RBCs.
-
Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the final RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
-
Assay Setup:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Create serial dilutions of the test compound in the plate.
-
Prepare control wells:
-
Negative Control: 100 µL of PBS (0% hemolysis).
-
Positive Control: 100 µL of 0.1% Triton X-100 (100% hemolysis).
-
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot the % Hemolysis against the compound concentration and determine the HC₅₀ value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
96-well microtiter plates
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum:
-
Culture the bacteria overnight.
-
Dilute the overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of CAMHB to each well of a 96-well plate.
-
Perform serial dilutions of the test compound in the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Visualizations
Caption: Mechanism of this compound-induced hemolysis.
Caption: Workflow for SAR studies to reduce hemolytic activity.
Caption: Formulation strategies to mitigate hemolysis.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-kiwi.com [bio-kiwi.com]
- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent approaches for reducing hemolytic activity of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of hydrophobicity in the antimicrobial and hemolytic activities of polymethacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-Terminal PEGylation Improves SAAP-148 Peptide’s Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: nTZDpa and Staphylococcus aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nTZDpa and its effects on Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Staphylococcus aureus?
A1: this compound (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that exhibits potent antimicrobial activity against both growing and persistent forms of Staphylococcus aureus.[1] Its primary mechanism of action is the disruption of the bacterial cell's lipid bilayer, leading to membrane permeabilization and cell lysis.[1] This direct action on the membrane integrity is a key feature of its bactericidal effect.
Q2: Does Staphylococcus aureus develop resistance to this compound?
A2: Current research indicates that S. aureus has an extremely low probability of developing resistance to this compound.[1] In laboratory studies involving serial passage of MRSA in the presence of sub-inhibitory concentrations of this compound, no resistance development was observed.[1] This is a significant advantage over many conventional antibiotics.
Q3: Is this compound effective against persister cells of S. aureus?
A3: Yes, this compound is highly effective against S. aureus persister cells, which are dormant, non-growing cells that are tolerant to conventional antibiotics.[1][2] While high concentrations of traditional antibiotics often have no effect on persisters, this compound can eradicate high-density populations of MRSA persisters within a few hours.[1]
Q4: What is the effect of pH on the activity of this compound?
A4: The antimicrobial activity of this compound against S. aureus is enhanced at a lower (acidic) pH.[3][4] At pH 5.5, this compound can completely eradicate antibiotic-tolerant cells and biofilms of MRSA at concentrations where it is less potent at a neutral pH of 7.4.[3][4] This is because the neutral form of this compound, which is more prevalent at acidic pH, is more effective at penetrating the bacterial membrane.[3][4]
Q5: Does this compound show synergistic effects with other antibiotics?
A5: Yes, this compound exhibits synergistic activity with aminoglycoside antibiotics such as gentamicin, tobramycin, neomycin, kanamycin, and streptomycin against S. aureus.[1] However, it does not show synergy with vancomycin, ciprofloxacin, rifampicin, or tetracycline.[1]
Q6: What is the toxicity profile of this compound?
A6: While effective against bacteria, this compound can exhibit toxicity to mammalian cells at higher concentrations. It has been shown to cause hemolysis of human red blood cells at concentrations above 16 μg/mL and toxicity to some mammalian cell lines at 32 μg/mL.[1] Structure-activity relationship (SAR) studies have been conducted to develop derivatives with improved potency and reduced toxicity.[5]
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible MIC values | Compound Adsorption: this compound, as a membrane-active compound, may adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration. | Use low-binding polypropylene plates for all dilutions and the final assay. |
| Inoculum Variability: Inconsistent starting inoculum density will lead to variable MIC results. | Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard for each experiment. | |
| Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly cation concentration, can influence the activity of some antimicrobial agents. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. | |
| No inhibition of growth observed | Inoculum Too High: A very high bacterial density can overwhelm the antimicrobial agent. | Double-check the inoculum preparation to ensure it matches the 0.5 McFarland standard. |
| Compound Degradation: Improper storage or handling of the this compound stock solution may lead to loss of activity. | Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| "Skipped" wells (growth in a well with a higher concentration than a well with no growth) | Pipetting Error: Inaccurate serial dilutions can lead to inconsistent concentrations across the plate. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Contamination: Contamination of a well with a resistant organism can lead to unexpected growth. | Ensure aseptic technique throughout the procedure. Include a sterility control (broth only) on each plate. |
Time-Kill Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Slower than expected killing kinetics | Sub-optimal pH: The activity of this compound is pH-dependent. | Ensure the pH of the test medium is controlled and documented. For enhanced activity, consider buffering the medium to a slightly acidic pH if appropriate for the experimental question. |
| Stationary Phase Cells: Bacteria in the stationary phase of growth can be more tolerant to some antimicrobials. | Ensure that the bacterial culture is in the exponential growth phase at the start of the assay. | |
| Rapid regrowth of bacteria after initial killing | Compound Instability: The compound may not be stable over the entire course of the experiment. | While this compound is generally stable, consider this possibility if regrowth is consistently observed. |
| Heterogeneous Population: The initial population may contain a small sub-population of cells that are less susceptible. | While resistance to this compound is not reported, this is a general consideration in time-kill assays. | |
| High variability between replicates | Inaccurate Plating: Inconsistent serial dilutions or plating volumes will lead to variable colony counts. | Ensure accurate and consistent pipetting for serial dilutions and plating. Plate each dilution in triplicate to improve accuracy. |
| Clumping of Bacteria: S. aureus can form clumps, leading to inaccurate colony counts. | Gently vortex the bacterial suspension before sampling and dilution to ensure a homogenous cell suspension. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| S. aureus Strain | Growth Condition | MIC (μg/mL) | Reference |
| MRSA MW2 | Exponential Phase | ~4 | [1] |
| VRS1 | Exponential Phase | ~4 | [1] |
| MRSA MW2 | Persister Cells | 64 | [1] |
| MRSA and other clinical strains | Exponential Phase | ~4 | [1] |
Table 2: Time-Kill Kinetics of this compound against MRSA MW2
| This compound Concentration (μg/mL) | Bacterial Population | Time (hours) | Log Reduction in CFU/mL | Reference |
| 16 | Exponential Phase | 2 | Complete Eradication (~7-log reduction) | [1] |
| 32 | Persister Cells | 2 | ~2 | [1] |
| 64 | Persister Cells | 2 | Complete Eradication (~7-log reduction) | [1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C.
-
-
Preparation of Microtiter Plates:
-
Use sterile, low-binding 96-well polypropylene plates.
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a single row.
-
Add 200 µL of a working solution of this compound (at twice the highest desired final concentration) in CAMHB to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound) and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh overnight culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Time-Kill Assay
-
Preparation of Cultures and Reagents:
-
Prepare an overnight culture of S. aureus in CAMHB.
-
The next day, dilute the overnight culture into fresh, pre-warmed CAMHB and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Prepare tubes containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x, 8x, 16x MIC) and a no-drug control.
-
-
Assay Procedure:
-
Adjust the density of the exponential phase culture to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in the tubes containing this compound and the control.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Cells:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Protocol 3: Membrane Permeabilization Assay using SYTOX™ Green
-
Preparation of Bacterial Suspension:
-
Grow S. aureus to the mid-exponential phase as described for the time-kill assay.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.5.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension to each well.
-
Add SYTOX™ Green nucleic acid stain to each well at a final concentration of 1-5 µM.
-
Add different concentrations of this compound to the wells. Include a no-drug control and a positive control for membrane permeabilization (e.g., a known membrane-disrupting agent like melittin or Triton X-100).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Take readings kinetically over a period of time (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.
-
-
Data Interpretation:
-
An increase in fluorescence intensity indicates that the cell membrane has been permeabilized, allowing SYTOX™ Green to enter the cell and bind to nucleic acids.
-
Mandatory Visualizations
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcal Bacterial Persister Cells, Biofilms, and Intracellular Infection Are Disrupted by JD1, a Membrane-Damaging Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of nTZDpa and Vancomycin Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of nTZDpa, a novel investigational compound, and vancomycin, a standard-of-care antibiotic, against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is based on available preclinical data and aims to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference in the antimicrobial action of this compound and vancomycin lies in their cellular targets.
This compound: This small molecule disrupts the bacterial cell membrane's lipid bilayer.[1] This mechanism is not dependent on active cellular processes, making it effective against both actively growing and dormant (persister) MRSA cells.[1]
Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[1] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1]
In Vitro Efficacy
Direct head-to-head comparative studies providing extensive quantitative data for this compound against a large panel of MRSA isolates are limited in the public domain. However, available data suggests promising activity for this compound.
| Parameter | This compound | Vancomycin | References |
| MIC50 (µg/mL) | Data not available | 0.5 - 1.0 | [2] |
| MIC90 (µg/mL) | Data not available | 1.0 - 2.0 | [2] |
| MIC Range (µg/mL) | ~4 (against a panel of S. aureus and E. faecium clinical strains, including VRS1) | 0.5 - 2.0 (for susceptible isolates) | [1] |
| Time-Kill Kinetics | Rapidly bactericidal; 16 µg/mL completely eradicated exponential-phase MRSA within 2 hours. | Bactericidal; slower killing than this compound at tested concentrations. | [1] |
| Efficacy against Persister Cells | Effective in eradicating persister cells. | Limited efficacy against non-growing persister cells. | [1] |
| Resistance Development | Low probability of resistance development observed in vitro. | Resistance (VISA, VRSA) is a known clinical concern. | [1] |
Note: The provided this compound data is from a single study and may not be representative of its activity against all MRSA strains. More comprehensive studies are needed for a direct comparison of MIC distributions.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to nTZDpa and Other Membrane-Active Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, particularly concerning formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA), membrane-active antibiotics represent a critical therapeutic frontier. These agents circumvent conventional resistance mechanisms by directly targeting the bacterial cell membrane, a fundamental component for survival. This guide provides a detailed comparison of nTZDpa, a novel small-molecule membrane-active agent, with other prominent antibiotics in this class: daptomycin, telavancin, oritavancin, and gramicidin S.
Executive Summary
This compound is a small molecule that has demonstrated potent activity against both growing and persistent forms of MRSA by disrupting the bacterial lipid bilayer[1][2]. A key advantage of this compound is its low propensity for resistance development[1][2]. This guide will delve into its performance characteristics alongside established and clinically significant membrane-active antibiotics, offering a comprehensive overview of their mechanisms, efficacy, and safety profiles.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) against S. aureus
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |
| This compound | ~4 | - | - | Against a panel of clinical S. aureus and E. faecium strains, including MRSA[1]. MIC of ~4 μg/mL against MRSA MW2. |
| Daptomycin | 0.125 - 1.0 | 0.38 | 0.75 | Against 98 MRSA isolates[3]. |
| Telavancin | ≤0.015 - 1.0 | 0.03 | 0.06 | Against a collection of MRSA isolates[4]. |
| Oritavancin | 0.03 - 1.0 | 0.12 | 0.25 | Against 169 vancomycin-susceptible MRSA strains[5]. |
| Gramicidin S | 4 - 8 | 4 | - | Against 11 strains of S. aureus, including MRSA. |
Table 2: Time-Kill Kinetics
| Antibiotic | Concentration | Time to ≥3-log10 reduction in CFU/mL | Pathogen |
| This compound | 16 μg/mL | 2 hours | Exponential-phase MRSA MW2[1][2] |
| Daptomycin | 50 mg/kg (in vivo) | ~5 hours | MRSA (in a mouse peritonitis model)[6] |
| Telavancin | 2x MIC | 24 hours | Against 36 of 40 MRSA strains[7] |
| Oritavancin | fCmax (200 mg dose) | 1 hour | MSSA, MRSA, and VRSA[1][8][9] |
| Gramicidin S | 5x MIC | - | Rapid bactericidal effect against S. aureus[10] |
Table 3: Hemolytic and Cytotoxic Activity
| Antibiotic | Hemolytic Activity (HC50) | Cytotoxicity (IC50) | Cell Line |
| This compound | >16 μg/mL (significant hemolysis above this) | 32 μg/mL | HepG2 and HKC-8[1] |
| Daptomycin | - | Concentration-dependent reduction in cell viability | Skeletal muscle cells[11] |
| Telavancin | - | - | - |
| Oritavancin | - | - | - |
| Gramicidin S | 35.2 μg/mL | 18.7 μg/mL (LDH release) | Human erythrocytes, HT-29[12] |
Mechanism of Action & Signaling Pathways
The primary mechanism for all compared antibiotics is the disruption of the bacterial cell membrane. However, the specifics of their interactions and the downstream consequences differ, providing varied efficacy and safety profiles.
This compound
This compound directly disrupts the lipid bilayer of the bacterial membrane, leading to the formation of mesosome-like structures, abnormal cell division, and eventual cell lysis[1][2]. Its efficacy is enhanced in acidic environments[13].
Daptomycin
Daptomycin's action is calcium-dependent. It binds to the bacterial membrane, oligomerizes, and forms ion-conducting channels. This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis[8][14][15].
Telavancin and Oritavancin
These lipoglycopeptides have a dual mechanism of action. They inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, similar to vancomycin. Additionally, their lipophilic side chains anchor to the bacterial membrane, causing depolarization and increased permeability[5][11][16][17][18][19][20][21]. Oritavancin also inhibits the transpeptidation step of cell wall synthesis and may interfere with RNA synthesis[18][22][23].
Gramicidin S
Gramicidin S is a cyclic peptide that disrupts the bacterial membrane by creating pores, leading to increased permeability and leakage of intracellular components[10][12][24]. It can cause phase separation of membrane phospholipids[2].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture MRSA strains overnight on a suitable agar medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria[25][26][27][28].
Time-Kill Kinetic Assay
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Exposure: Add the desired concentrations of the antibiotic (e.g., 2x, 4x, 8x MIC) to the bacterial suspension. Include a growth control without antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Hemolysis Assay
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the hRBCs in PBS to a final concentration of 2-4% (v/v).
-
Antibiotic Incubation: In a 96-well plate, add serial dilutions of the antibiotic to the hRBC suspension. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour. After incubation, centrifuge the plate to pellet the intact hRBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450-540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration of the antibiotic that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HKC-8) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the antibiotic. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
-
Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 is the concentration of the antibiotic that causes a 50% reduction in cell viability[6][29][30][31].
Conclusion
This compound presents a promising profile as a membrane-active antibiotic with potent activity against MRSA, including persister cells, and a low likelihood of resistance development. Its direct membrane disruption mechanism offers a distinct advantage in an era of evolving resistance to traditional antibiotics. While established drugs like daptomycin, telavancin, and oritavancin are cornerstones in treating severe Gram-positive infections, the unique properties of this compound warrant further investigation and development. This guide provides a foundational comparison to aid researchers and clinicians in understanding the landscape of membrane-active antibiotics and the potential role of novel agents like this compound in addressing the urgent threat of antimicrobial resistance.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Membranes of bacteria and mechanism of action of the antibiotic gramicidin S] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Mode of action of gramicidin S on Escherichia coli membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action mechanism of amphipathic peptides gramicidin S and melittin on erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 15. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Mechanism of action of oritavancin and related glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. broadpharm.com [broadpharm.com]
nTZDpa: A Novel Antibiotic Candidate Against Staphylococcus aureus Infections
A Comparative Analysis of Preclinical Efficacy Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of nTZDpa, a novel small molecule antibiotic, in animal infection models. The data presented herein is based on available preclinical studies, offering a comparative perspective against established antibiotics, primarily vancomycin.
Executive Summary
This compound has demonstrated significant promise as a potent antimicrobial agent against both growing and persistent forms of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Its primary mechanism of action involves the disruption of the bacterial lipid bilayer, leading to rapid bactericidal effects. Invertebrate model studies using Caenorhabditis elegans have shown remarkable efficacy in rescuing the host from lethal MRSA infections. While direct comparative data from mammalian infection models remains limited in the public domain, in vitro studies highlight its rapid bactericidal activity and synergistic potential with aminoglycosides.
In Vitro Efficacy
This compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Notably, it is also effective against persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.
Table 1: In Vitro Susceptibility and Bactericidal Activity of this compound against S. aureus
| Parameter | This compound | Vancomycin | Gentamicin | Ciprofloxacin | Reference |
| MIC vs. MRSA (MW2) | ~4 µg/mL | - | - | - | |
| Time to Eradicate Exponential-Phase MRSA | ~2 hours (at 16 µg/mL) | Slower than this compound | ~2 hours (at 32 µg/mL) | Slower than this compound | |
| Efficacy against MRSA Persister Cells | Eradication at 64 µg/mL | No effect at high concentrations | - | No effect at high concentrations | |
| Synergistic Activity | Aminoglycosides | - | This compound | - | [1] |
In Vivo Efficacy: C. elegans Infection Model
The nematode Caenorhabditis elegans has been utilized as a high-throughput in vivo model to assess the efficacy of antimicrobial compounds. In this model, this compound has demonstrated significant life-saving effects in MRSA-infected worms.
Table 2: Efficacy of this compound in a C. elegans MRSA Infection Model
| Treatment | Efficacy | EC50 | Reference |
| This compound | Rescued ~90% of worms from MRSA-mediated lethality | ~0.6 µg/mL | [1] |
| Vancomycin | Less effective than this compound | Not reported | [1] |
Note: While studies on derivatives of this compound in a mouse model of chronic MRSA infection have been mentioned, specific quantitative efficacy data for the parent compound, this compound, in mammalian models was not available in the searched literature.[2]
Mechanism of Action
This compound's primary mechanism of action is the disruption of the bacterial cell membrane's lipid bilayer. This leads to the formation of mesosomes, abnormal cell division, and ultimately cell lysis.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
C. elegans MRSA Infection Assay
This assay is a high-throughput method to screen for anti-infective compounds.
-
Preparation of MRSA Lawn: A lawn of MRSA is prepared on solid media in petri dishes.
-
Infection of C. elegans: L4 stage worms are placed on the MRSA lawn to initiate infection.
-
Compound Administration: The test compound, this compound, is added to the media at various concentrations.
-
Survival Assessment: The survival of the worms is monitored over several days.
-
Data Analysis: The percentage of surviving worms is calculated and compared to untreated controls and worms treated with a reference antibiotic like vancomycin.
Caption: Experimental workflow for the C. elegans MRSA infection assay.
Toxicity Profile
It is important to note that while this compound shows promise, it also exhibits some toxicity at higher concentrations. Hemolysis of human erythrocytes was observed at concentrations above 16 µg/mL.[3] Furthermore, structure-activity relationship (SAR) studies on this compound derivatives have highlighted potential renal cell toxicity.[4]
Conclusion
This compound represents a promising new class of antibiotics with a distinct mechanism of action that is effective against both replicating and persistent forms of S. aureus. Its significant efficacy in the C. elegans infection model warrants further investigation. However, the current lack of publicly available data from mammalian infection models is a critical gap that needs to be addressed to fully assess its therapeutic potential. Future studies should focus on evaluating the in vivo efficacy and pharmacokinetics of this compound in rodent models of S. aureus infection to provide a more direct comparison with existing therapies and to better understand its safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. murphylab.princeton.edu [murphylab.princeton.edu]
A Comparative Analysis of nTZDpa and Its Analogs in Antimicrobial Research
An in-depth guide for researchers, scientists, and drug development professionals on the non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, nTZDpa, and its analogs, with a focus on their potent antimicrobial activities.
Initially investigated for its role as a partial agonist of PPARγ, a key regulator in glucose metabolism and insulin sensitivity, this compound has emerged as a promising antimicrobial agent. This guide provides a comparative analysis of this compound and its derivatives, detailing their efficacy against persistent bacteria, their mechanism of action, and the structure-activity relationships that govern their potency and toxicity.
Performance and Activity of this compound Analogs
Subsequent research has focused on optimizing the antimicrobial properties of this compound through the synthesis and evaluation of various analogs. These studies have explored modifications to the core structure to enhance potency against methicillin-resistant Staphylococcus aureus (MRSA) and other persistent bacteria while minimizing toxicity.
Key findings from structure-activity relationship (SAR) studies indicate that substitutions on the benzyl moiety, the arylthioether, and the indole ring significantly influence the compound's antimicrobial efficacy and toxicological profile. While some modifications have led to analogs with increased potency, this has often been accompanied by heightened toxicity, particularly renal toxicity. Efforts to mitigate this toxicity by altering the sp3 character, the acid moiety, and the halogenation of the aryl rings have been met with limited success, with many potent compounds retaining undesirable toxic effects.[1][2]
The antimicrobial action of this compound is attributed to its ability to disrupt the bacterial lipid bilayer, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[3][4] This membrane-active property is enhanced in acidic environments, suggesting potential for treating infections in low pH niches of the body.[5]
Table 1: Comparative Antimicrobial Activity and Toxicity of this compound and Select Analogs
| Compound | Modification from this compound | Target Organism | MIC (µg/mL) | Hemolytic Activity | Renal Toxicity | Reference |
| This compound | - | S. aureus (MRSA) | ~4 | Present | Not specified | [1][3] |
| Analog 14 | Optimized substituents and scaffold | S. aureus (MRSA) | More potent than this compound | Decreased | Present | [1][3] |
| Amide Derivatives (S1, S2) | Carboxylic acid replaced with amide | S. aureus (MRSA) | ≥ 64 (inactive) | Not specified | Not specified | [3] |
| Truncated N-methyl Derivative (S3) | Removal of benzyl substituent | S. aureus (MRSA) | ≥ 64 (inactive) | Not specified | Not specified | [3] |
| Analog with additional Chlorine (4) | Additional chlorine on arylthioether | S. aureus (planktonic and persister) | Increased potency | Increased | Not specified | [3] |
| Analog with tert-butyl (5) | tert-butyl on arylthioether | S. aureus (planktonic and persister) | Increased potency | Increased | Not specified | [3] |
| Second-generation lead (1) | Not specified | S. aureus (susceptible and persistent) | More potent than this compound | Lacking | Displayed | [1] |
Signaling Pathways and Mechanisms of Action
While the antimicrobial activity of this compound is primarily due to membrane disruption, its original designation as a PPARγ partial agonist warrants an understanding of this signaling pathway. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation.
Caption: PPARγ signaling pathway initiated by ligand binding.
The primary antimicrobial mechanism of this compound and its analogs, however, is a direct physical interaction with the bacterial cell membrane, leading to its disruption. This process is not dependent on the PPARγ signaling pathway.
Caption: Antimicrobial mechanism of this compound via membrane disruption.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound and its analogs.
Minimal Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC).
Protocol:
-
A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial twofold dilutions of the test compounds (this compound and its analogs) are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of a compound to disrupt the bacterial cell membrane, allowing the influx of a fluorescent dye that is otherwise impermeable to intact cells.
Protocol:
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
The cells are resuspended in a suitable buffer to a defined optical density.
-
The fluorescent dye SYTOX Green is added to the cell suspension.
-
The test compound is added at various concentrations.
-
The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
Hemolysis Assay
This assay is used to evaluate the toxicity of the compounds to mammalian red blood cells.
Protocol:
-
Fresh red blood cells are washed and resuspended in a buffered saline solution.
-
The cells are incubated with various concentrations of the test compounds for a specified time (e.g., 1 hour) at 37°C.
-
The samples are centrifuged to pellet intact cells.
-
The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is measured spectrophotometrically at a wavelength of 540 nm.
-
The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.
Conclusion
This compound and its analogs represent a promising class of antimicrobial agents with a mechanism of action that may circumvent conventional resistance pathways. The structure-activity relationship studies have provided valuable insights into the chemical features required for potent antibacterial activity. However, the associated toxicity, particularly renal toxicity, remains a significant hurdle in the development of these compounds for clinical use. Future research should focus on uncoupling the structural determinants of antimicrobial efficacy from those responsible for toxicity to realize the full therapeutic potential of this chemical scaffold. The detailed experimental protocols and comparative data presented in this guide offer a foundation for researchers to build upon in the quest for novel and effective treatments for persistent bacterial infections.
References
- 1. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of nTZDpa and Conventional Antibiotics in the Eradication of Bacterial Persister Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-tolerant persister cells is a significant challenge in modern medicine, contributing to the recalcitrance of chronic infections and treatment failures. These dormant, metabolically inactive cells are notoriously difficult to eradicate with conventional antibiotics, which primarily target active cellular processes. This guide provides an objective comparison between a novel antimicrobial compound, nTZDpa, and conventional antibiotics, supported by experimental data, to illuminate promising new avenues for treating persistent infections.
Differentiating this compound and Conventional Antibiotics
Conventional antibiotics are largely ineffective against persister cells due to the dormant state of these bacteria, in which the biosynthetic processes targeted by such drugs are inactive or significantly reduced.[1] In contrast, this compound (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) represents a class of molecules that can effectively target and kill these non-growing bacterial cells.
Key Distinctions:
-
Mechanism of Action: Conventional antibiotics typically inhibit crucial life-sustaining processes in bacteria, such as cell wall synthesis, protein production, or DNA replication. Persister cells, being metabolically dormant, do not actively perform these functions, rendering them tolerant.[2][3] this compound, however, circumvents this by directly disrupting the bacterial lipid bilayer, a mechanism that is independent of the cell's metabolic or growth state.[1][4] This membrane-active approach allows it to kill both growing and persistent Staphylococcus aureus cells.[1][5]
-
Resistance Development: A significant advantage of this compound is the lack of detectable resistance development in S. aureus.[1][6] This is in stark contrast to conventional antibiotics, where the evolution of resistance is a pervasive and growing threat.
-
Spectrum of Activity: this compound has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA and Enterococcus faecium.[1] However, it is not effective against Gram-negative bacteria.[1]
Comparative Efficacy: Experimental Data
Experimental studies highlight the superior efficacy of this compound against persister cells when compared to traditional antibiotics. While high concentrations of conventional antibiotics show no effect on the viability of MRSA persisters, this compound demonstrates significant bactericidal activity.[1]
| Compound/Antibiotic | Target Organism | Concentration (µg/mL) | Efficacy (Colony Forming Units/mL) | Time to Effect | Source |
| This compound | MRSA Persisters | 32 | ~2-log reduction | 2 hours | [1] |
| This compound | MRSA Persisters | 64 | Complete eradication of ~5 x 10⁷ CFU/mL | 2 hours | [1] |
| Conventional Antibiotics | MRSA Persisters | High Concentrations | No effect on viability | Not Applicable | [1] |
Furthermore, this compound exhibits synergistic bactericidal activity when combined with aminoglycosides (such as gentamicin and tobramycin) against both stationary-phase and biofilm MRSA persisters.[1] No such synergistic effect was observed with other classes of antibiotics like vancomycin, ciprofloxacin, rifampicin, or tetracycline.[1]
Visualizing the Mechanisms and Workflow
To better understand the fundamental differences in approach and experimental design, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: this compound targets the cell membrane, effective against both growing and persister cells.
Caption: Workflow for assessing the efficacy of compounds against bacterial persister cells.
Experimental Protocols: Time-Kill Assay for Persister Cells
The following is a generalized protocol for assessing the bactericidal activity of a compound against persister cells, based on methodologies commonly used in the field.[7][8]
Objective: To determine the rate and extent of killing of bacterial persister cells by this compound compared to a conventional antibiotic.
Materials:
-
Bacterial strain of interest (e.g., S. aureus MRSA)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Agar plates for CFU counting
-
Test compounds (this compound, conventional antibiotic) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) or other suitable diluent
-
Incubator, shaker, pipettes, and other standard microbiology lab equipment
Procedure:
-
Generation of Persister Cells:
-
Inoculate a single bacterial colony into a liquid growth medium.
-
Incubate the culture with shaking at 37°C for 16-24 hours to reach the stationary phase, which is enriched with persister cells.
-
-
Antibiotic Treatment:
-
Dilute the stationary-phase culture into fresh media or buffer.
-
Add the test compounds at desired concentrations (e.g., multiple concentrations of this compound, and a high concentration of a conventional antibiotic like ciprofloxacin). Include a vehicle-only control.
-
Incubate the treated cultures at 37°C with shaking.
-
-
Quantification of Viable Cells:
-
At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), collect an aliquot from each treatment group.
-
Wash the cells by centrifugation and resuspension in PBS to remove the antibiotic.
-
Perform a 10-fold serial dilution of the cell suspension in PBS.
-
Plate a small volume (e.g., 10-100 µL) of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the Colony Forming Units per milliliter (CFU/mL) for each time point and treatment.
-
Plot the log(CFU/mL) against time to generate time-kill curves. A significant drop in CFU/mL indicates bactericidal activity.
-
Limitations and Future Directions
While this compound shows great promise, it is important to note that subsequent structure-activity relationship (SAR) studies have identified toxicity liabilities, including hemolytic activity and toxicity to renal cells.[5][9][10] These findings underscore the need for further optimization of the this compound scaffold to improve its selectivity for bacterial membranes over mammalian membranes, thereby enhancing its therapeutic index.[6]
Conclusion
This compound represents a significant departure from conventional antibiotics in its approach to combating bacterial infections. Its unique membrane-disruption mechanism allows it to effectively eradicate dormant persister cells, a feat that traditional antibiotics cannot achieve.[1] The compound's potent activity against MRSA persisters, synergistic effects with aminoglycosides, and low propensity for resistance development make it a valuable lead compound.[1][6] Despite challenges related to toxicity that require further chemical refinement, this compound provides crucial insights into the design of novel, potent, and selective membrane-active antibiotics capable of addressing the formidable challenge of persistent bacterial infections.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How persister bacteria evade antibiotics, prolong infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Resistance: A Comparative Guide to nTZDpa and Other Antimicrobials
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of novel antimicrobial candidates is paramount. This guide provides a detailed comparison of nTZDpa, a novel membrane-active agent, with other classes of antimicrobials, supported by experimental data on its activity against resistant strains and its interactions with other drugs.
This compound (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that has been identified as a potent antimicrobial agent against Staphylococcus aureus, including persistent and multidrug-resistant strains.[1] Its mechanism of action involves the disruption of the bacterial lipid bilayer, a method that is less prone to the development of resistance compared to antibiotics targeting specific metabolic pathways.[1]
Lack of Cross-Resistance and Low Propensity for Resistance Development
A key finding in the study of this compound is its resilience against the development of resistance. In laboratory studies, S. aureus did not develop resistance to this compound even after 25 days of serial passaging at sub-inhibitory concentrations.[1] In contrast, the same conditions led to a 32-fold increase in the minimum inhibitory concentration (MIC) for ciprofloxacin.[1] This suggests that the mechanisms conferring resistance to fluoroquinolones do not affect the activity of this compound.
Furthermore, this compound has demonstrated efficacy against vancomycin-resistant S. aureus (VRSA). The MIC of this compound against the multidrug-resistant S. aureus strain VRS1 was found to be approximately 4 µg/mL, indicating that the genetic determinants of vancomycin resistance do not confer cross-resistance to this compound.[1]
Comparative Antimicrobial Activity of this compound
The following table summarizes the available data on the minimum inhibitory concentration (MIC) of this compound against S. aureus, including a vancomycin-resistant strain.
| Organism | Strain | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus | MW2 | Methicillin-Resistant (MRSA) | ~4 |
| Staphylococcus aureus | VRS1 | Vancomycin-Resistant (VRSA) | ~4 |
Interaction of this compound with Other Antimicrobials
Studies on the interaction of this compound with other antibiotics have revealed synergistic activity with some classes and indifference with others. This is crucial for the potential development of combination therapies. The Fractional Inhibitory Concentration (FIC) index is used to quantify these interactions, where an FIC index of ≤0.5 indicates synergy.
| Antimicrobial Class | Representative Antibiotics | Interaction with this compound | FIC Index |
| Aminoglycosides | Gentamicin, Tobramycin, Neomycin, Kanamycin, Streptomycin | Synergy | ≤0.5 |
| Glycopeptides | Vancomycin | Indifference | >0.5 |
| Fluoroquinolones | Ciprofloxacin | Indifference | >0.5 |
| Rifamycins | Rifampicin | Indifference | >0.5 |
| Tetracyclines | Tetracycline | Indifference | >0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance and synergy studies of this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of this compound and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A suspension of the bacterial strain to be tested is prepared from overnight cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for MIC determination.
Antimicrobial Synergy Testing by Checkerboard Assay
The checkerboard method is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with other antimicrobials.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, while serial dilutions of the second antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a bacterial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Workflow for checkerboard synergy assay.
References
Navigating the Therapeutic Potential of nTZDpa: A Comparative Analysis of its Therapeutic Index
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the novel compound nTZDpa has emerged as a promising candidate, particularly for its efficacy against persistent forms of Staphylococcus aureus. This guide offers a comprehensive evaluation of the therapeutic index of this compound, presenting a comparative analysis with its structural analogs and standard-of-care antibiotics. This report is intended for researchers, scientists, and drug development professionals, providing key experimental data, detailed methodologies, and visual representations of its mechanism of action and evaluation workflow.
Executive Summary
This compound, a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist, has been repurposed as a potent antimicrobial agent.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to rapid bactericidal activity against both growing and persistent methicillin-resistant Staphylococcus aureus (MRSA).[1] While demonstrating significant antimicrobial efficacy, initial studies have highlighted toxicity concerns, particularly renal toxicity, necessitating further optimization.[3][4][5] This guide delves into the structure-activity relationship (SAR) studies aimed at enhancing this compound's therapeutic index by improving its potency and selectivity.
Comparative Efficacy and Toxicity Analysis
The therapeutic index (TI) of a drug is a critical measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose.[6][7][8] For antimicrobial agents, this is often estimated by comparing the concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) with the concentration that causes toxicity to mammalian cells (e.g., 50% inhibitory concentration, IC50). A higher TI value indicates a more favorable safety profile.
In Vitro Antimicrobial Activity
This compound exhibits potent activity against S. aureus, including strains resistant to conventional antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against S. aureus.
| Compound | S. aureus MW2 MIC (μg/mL) | S. aureus Persister Cells MIC (μg/mL) |
| This compound | ~4 | 64 |
| Analog 6 | ~4 | >64 (3-log decrease at 64) |
| Analog with additional chlorine (4) | <4 | <64 |
| Vancomycin | 1 | >100 |
| Daptomycin | 0.75 | Not specified in these studies |
Data compiled from multiple sources.[1][3][9][10]
Cytotoxicity Profile
A crucial aspect of the therapeutic index is the compound's toxicity towards mammalian cells. Hemolysis assays and cytotoxicity assays against human cell lines are standard methods to evaluate this.
| Compound | Hemolytic Activity (at 16 μg/mL) | Renal Cell Viability (HKC-8 at 64 μg/mL) |
| This compound | Significant above 16 μg/mL | Toxic to >75% of cells |
| Analog 6 | Improved selectivity | Not specified, but analogs explored to improve renal toxicity |
| Vancomycin | Not specified in these studies | 65% cells viable at 64 μg/mL |
Data compiled from multiple sources.[1][3]
Structure-Activity Relationship (SAR) and Therapeutic Index Improvement
Recognizing the toxicity limitations of this compound, researchers have undertaken SAR studies to enhance its selectivity for bacterial membranes over mammalian membranes.[1][3][4] Key modifications and their impact are summarized below:
-
Replacement of Sulfur with Oxygen: Substituting the sulfur atom in the thioether linkage with oxygen (as in analog 6) resulted in a compound with a similar MIC against growing S. aureus but with an improved cytotoxicity profile.[1] However, this modification diminished its effectiveness against persister cells.[1]
-
Halogenation: The addition of chlorine atoms to the aryl rings was found to increase the antimicrobial potency of the compounds.[1]
-
Increasing sp³ Character: Efforts to improve renal toxicity included increasing the sp³ character of the molecule, though this did not yield significant improvements in the tested analogs.[3]
These studies underscore the delicate balance between antimicrobial activity and toxicity, highlighting the challenges in optimizing the therapeutic index of membrane-active agents.
Mechanism of Action: Membrane Disruption
This compound exerts its bactericidal effect by directly targeting and disrupting the bacterial lipid bilayer.[1][2] Molecular dynamics simulations have provided insights into this process, revealing that the carboxylic acid moiety and chlorine atoms of this compound interact with the hydrophilic lipid heads, leading to membrane permeabilization and cell lysis.[1][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key assays used to evaluate the therapeutic index of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Hemolysis Assay
This assay assesses the lytic effect of a compound on red blood cells, providing an indication of its potential toxicity to mammalian cells.
-
Preparation of Erythrocytes: Fresh human red blood cells are washed and resuspended in a buffered saline solution to a final concentration of 2% (v/v).
-
Incubation: The erythrocyte suspension is incubated with various concentrations of this compound or control compounds (e.g., Triton X-100 as a positive control for 100% hemolysis, and buffer as a negative control) at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Human cell lines (e.g., HKC-8 renal cells, HepG2 liver cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, its analogs, or control compounds for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibiotics against challenging pathogens like MRSA persisters. Its membrane-disrupting mechanism of action is a key advantage, as it is less likely to induce resistance compared to antibiotics targeting specific metabolic pathways. However, the therapeutic potential of this compound is currently limited by its toxicity to mammalian cells.
The SAR studies undertaken have provided valuable insights into the structural features that govern both antimicrobial activity and cytotoxicity. While a definitive therapeutic index is yet to be established through comprehensive preclinical studies, the initial data suggests that chemical modifications can improve the selectivity of this compound. Future research should focus on synthesizing and evaluating new analogs with an optimized balance of potency and safety. The development of derivatives with a wider therapeutic window will be critical for the successful clinical translation of this promising class of antimicrobial agents.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. buzzrx.com [buzzrx.com]
- 8. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 9. Genetic Changes That Correlate with Reduced Susceptibility to Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of nTZDpa and Daptomycin: Novel Antibacterial Agents
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are in constant search of novel compounds with superior efficacy and safety profiles. This guide provides a detailed, data-driven comparison of two potent antibacterial agents: nTZDpa, a novel small molecule, and daptomycin, a well-established cyclic lipopeptide antibiotic. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective analysis of their respective performances based on available experimental data.
At a Glance: this compound vs. Daptomycin
| Feature | This compound | Daptomycin |
| Mechanism of Action | Disrupts the bacterial lipid bilayer, leading to membrane disorganization and cell death.[1] | Binds to the bacterial cell membrane in a calcium-dependent manner, causing rapid membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.[2][3] |
| Antibacterial Spectrum | Primarily active against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[1] Ineffective against Gram-negative bacteria.[1] | Broad-spectrum activity against Gram-positive bacteria, including MRSA, vancomycin-resistant enterococci (VRE), and streptococci.[2][3][4][5][6][7][8] |
| Activity Against Persisters | Effective against both growing and persistent (non-growing) S. aureus cells.[1] | Activity against persister cells is less well-documented in the provided search results. |
| Synergism | Acts synergistically with aminoglycosides (e.g., gentamicin, tobramycin).[1] | Can exhibit synergistic effects with other antibiotics, such as fosfomycin and rifampicin, against certain strains.[9] |
| Resistance Development | S. aureus has shown no detectable development of resistance to this compound in laboratory studies.[1] | Resistance to daptomycin can emerge, particularly with suboptimal dosing.[10] |
| Toxicity Profile | Exhibits hemolytic activity at concentrations above 16 μg/mL and has shown toxicity to mammalian renal and liver cell lines at 32 μg/mL.[1][11] | Associated with reversible skeletal myopathy and, less commonly, eosinophilic pneumonia.[2][12][13] Monitoring of creatine kinase (CK) levels is recommended.[2] |
In-Depth Analysis
Mechanism of Action
Both this compound and daptomycin target the bacterial cell membrane, a critical component for cell survival. However, their specific mechanisms of interaction differ significantly.
This compound: This small molecule directly interacts with and disrupts the lipid bilayer of the bacterial cell membrane. This disruption leads to a loss of membrane integrity and subsequent cell death.[1]
Daptomycin: Daptomycin's action is more complex and requires the presence of calcium ions.[4] It binds to the cell membrane and oligomerizes, forming a pore-like structure that leads to a rapid efflux of potassium ions.[2][14] This results in the depolarization of the cell membrane and the cessation of essential biosynthetic processes, ultimately causing bacterial death.[2][3]
References
- 1. opat-conference.com [opat-conference.com]
- 2. Role of Daptomycin on Burn Wound Healing in an Animal Methicillin-Resistant Staphylococcus aureus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin Antibiotic Lock Therapy in a Rat Model of Staphylococcal Central Venous Catheter Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phw.nhs.wales [phw.nhs.wales]
- 6. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.ucdavis.edu [health.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. globalrph.com [globalrph.com]
- 11. rsc.org [rsc.org]
- 12. droracle.ai [droracle.ai]
- 13. thno.org [thno.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Action of nTZDpa: A Comparative Guide to Proteomic Validation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comprehensive analysis of the antimicrobial agent nTZDpa, focusing on its validated mechanism and offering a comparative framework for how proteomics can be leveraged to further elucidate its cellular impact. While direct proteomic studies on this compound are not yet prevalent in publicly available research, this guide will draw comparisons with other well-characterized antibiotics to illustrate the power of proteomic validation.
This compound: A Membrane-Active Antimicrobial
This compound, a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, has been identified as a potent antimicrobial agent. It is particularly effective against persistent and multidrug-resistant strains of Staphylococcus aureus (MRSA)[1]. The primary mechanism of action of this compound is the disruption of the bacterial lipid bilayer, leading to membrane permeabilization and subsequent cell death[1]. This direct action on the bacterial membrane makes it a promising candidate for combating antibiotic resistance, as it circumvents the conventional antibiotic targets that are often subject to resistance-conferring mutations[1].
Structure-activity relationship (SAR) studies have been conducted to optimize the this compound scaffold, aiming to enhance its antimicrobial potency while minimizing toxicity to mammalian cells[2]. Despite these advancements, a detailed understanding of the downstream cellular responses to this compound-induced membrane stress at the proteome level remains an area for further investigation.
The Role of Proteomics in Validating Mechanism of Action
Proteomics offers a powerful, unbiased approach to understanding the global cellular response to a drug. By quantifying changes in the abundance of thousands of proteins, researchers can identify the specific pathways and processes that are affected by a compound, thereby validating its intended mechanism of action and uncovering potential off-target effects[3][4][5]. In the context of antibiotics, proteomics can reveal the cellular stress responses induced by the drug, providing a detailed fingerprint of its mode of action[3][4].
Comparative Analysis: this compound vs. Other Antibiotics
To illustrate how proteomics can be applied to validate the mechanism of action of an antimicrobial agent like this compound, we will compare its known mechanism to that of other antibiotics whose mechanisms have been investigated using proteomic approaches.
| Antibiotic | Primary Mechanism of Action | Expected Proteomic Signature | Key Protein Markers |
| This compound | Disrupts bacterial cell membrane integrity[1]. | Upregulation of proteins involved in cell envelope stress response, lipid metabolism, and potentially cell wall repair mechanisms. | Hypothetical: LiaFSR, VraSR (cell wall stress response regulators), fatty acid biosynthesis enzymes. |
| Vancomycin | Inhibits cell wall synthesis by binding to D-Ala-D-Ala moieties of peptidoglycan precursors. | Strong induction of the cell wall stress stimulon. | VraS, VraR, and other proteins of the cell wall stress response. |
| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV, leading to DNA damage. | Induction of the SOS response, DNA repair pathways. | RecA, LexA, and other SOS response proteins. |
| Gentamicin | Binds to the 30S ribosomal subunit, causing mistranslation and inhibiting protein synthesis. | Upregulation of heat shock proteins and proteases to deal with misfolded proteins. | GroEL, DnaK, ClpP. |
Experimental Protocols for Proteomic Validation
The following provides a generalized workflow for the proteomic validation of an antimicrobial agent's mechanism of action, which could be applied to this compound.
Sample Preparation
-
Bacterial Culture and Treatment: Grow S. aureus cultures to mid-logarithmic phase. Expose the cultures to this compound at its minimum inhibitory concentration (MIC) and 2x MIC for a defined period (e.g., 1-2 hours). Include an untreated control group.
-
Cell Lysis: Harvest bacterial cells by centrifugation. Lyse the cells using a combination of enzymatic (e.g., lysostaphin) and physical methods (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.
-
Protein Extraction and Quantification: Solubilize total proteins and determine the protein concentration using a standard assay (e.g., BCA assay).
Proteomic Analysis (Liquid Chromatography-Mass Spectrometry - LC-MS/MS)
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin[6][7].
-
Peptide Labeling (Optional but Recommended for Quantification): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification methods[8].
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[9][10]. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments to determine the peptide sequences.
Data Analysis
-
Protein Identification and Quantification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra and quantify their relative abundance between the treated and control groups.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Bioinformatic Analysis: Use pathway analysis tools (e.g., KEGG, Gene Ontology) to identify the biological pathways and processes that are significantly enriched among the differentially expressed proteins[11][12].
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical proteomics workflow.
Caption: Mechanism of action of this compound.
Caption: A typical proteomics workflow.
Conclusion
While current research strongly supports the role of this compound as a membrane-disrupting antimicrobial, proteomic studies would provide an invaluable layer of validation. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the cellular response to this compound, solidifying its mechanism of action and potentially uncovering novel therapeutic insights. The comparative data presented here serves as a roadmap for future investigations into this promising antibiotic candidate.
References
- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Proteomic Responses as Global Approach to Antibiotic Mechanism of Action Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Emerging proteomic approaches to identify the underlying pathophysiology of neurodevelopmental and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nontargeted plasma proteomic analysis of renal disease and pulmonary hypertension in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic Pathway Analysis Reveals Inflammation Increases Myeloid-Derived Suppressor Cell Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of nTZDpa-Treated Bacteria: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant and persistent bacterial infections necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. The small molecule nTZDpa has been identified as a potent antimicrobial effective against both growing and persistent forms of multidrug-resistant bacteria, particularly Staphylococcus aureus.[1][2] This guide provides a comparative overview of this compound's mechanism of action against that of established antibiotics, alongside detailed experimental protocols for its evaluation. In the absence of direct comparative transcriptomic data for this compound, this document contrasts its known molecular effects with the well-documented transcriptomic signatures of other antibiotic classes to offer a predictive framework for its cellular impact.
Comparative Mechanism of Action and Predicted Transcriptomic Signatures
While comprehensive transcriptomic data for this compound-treated bacteria is not yet publicly available, its mechanism of action—disruption of the bacterial cell membrane—is well-established.[1][2] This mechanism is distinct from many conventional antibiotics that target intracellular processes. Below, we compare the effects of this compound with two well-characterized antibiotics, ciprofloxacin and rifampicin, and infer the likely transcriptomic consequences of this compound treatment.
This compound (Membrane-Active Agent):
This compound kills bacteria by disrupting the lipid bilayers of the cell membrane.[1][2] This leads to the formation of mesosomes, abnormal cell division, cell lysis, and membrane permeabilization.[2] Its efficacy is enhanced in acidic environments, which increases the proportion of the neutral form of the molecule, facilitating its penetration of the bacterial membrane.[3][4][5]
-
Predicted Transcriptomic Signature: Treatment with a membrane-disrupting agent like this compound would likely induce a rapid and broad stress response. Key upregulated gene sets would be expected to involve those related to cell envelope stress, lipid metabolism and repair, and potentially efflux pumps in an attempt to remove the compound.[6] Given the direct physical damage to the cell, a general downregulation of genes related to central metabolism and cell division would also be anticipated as the cell diverts resources to survival.
Ciprofloxacin (Fluoroquinolone):
Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This leads to the accumulation of double-stranded DNA breaks and induces the SOS response, a global response to DNA damage.[7][8]
-
Known Transcriptomic Signature: The transcriptomic profile of ciprofloxacin-treated bacteria is characterized by the strong upregulation of genes in the SOS regulon, including those involved in DNA repair (e.g., recA, lexA), and cell division inhibitors.[8][9] Genes related to various metabolic pathways may also be affected as a secondary consequence of DNA damage and replication stress.[10]
Rifampicin (Rifamycin):
Rifampicin directly inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription.[11][12]
-
Known Transcriptomic Signature: The immediate effect of rifampicin is a widespread downregulation of most genes due to the inhibition of transcription. However, the cellular response is complex and time-dependent.[12][13] Studies have shown that some genes, particularly those involved in stress responses and potentially some efflux pumps, can be upregulated as the cell attempts to counteract the antibiotic's effect.[11]
Summary of Comparative Mechanisms and Transcriptomic Signatures
| Antibiotic | Primary Mechanism of Action | Key Upregulated Pathways (Known or Predicted) | Key Downregulated Pathways (Known or Predicted) |
| This compound | Disrupts bacterial cell membrane lipid bilayer.[1][2] | Cell envelope stress response, lipid biosynthesis and repair, efflux pumps. | Central metabolism, DNA replication, cell division. |
| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV, causing DNA damage.[7] | SOS response, DNA repair pathways.[8][9] | Varies; secondary effects on metabolism and cell cycle. |
| Rifampicin | Inhibits DNA-dependent RNA polymerase, blocking transcription.[11][12] | Stress response genes, some efflux pumps.[11] | Widespread, immediate downregulation of most transcripts.[12] |
Experimental Protocols
This section details common methodologies used to evaluate the efficacy of antimicrobial compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum, typically around 5 x 10^5 colony-forming units (CFU)/mL.[15]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.[15]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[14] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[16]
Bacterial Membrane Permeabilization Assay
This assay assesses the ability of a compound to disrupt the bacterial membrane, often using fluorescent probes.
Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., HEPES buffer with 5 mM glucose).[17]
-
Assay Setup: In a fluorometer cuvette or a 96-well black microplate, add the bacterial cell suspension.
-
Addition of NPN: Add NPN to the cell suspension to a final concentration of 10 µM. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[18]
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[17][18]
-
Addition of this compound: Add this compound at the desired concentration to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates that this compound has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane, resulting in increased fluorescence.
Protocol: Propidium Iodide (PI) Uptake Assay for Inner Membrane Permeabilization
-
Bacterial Cell Preparation: Prepare bacterial cells as described for the NPN assay.
-
Assay Setup: Add the bacterial cell suspension to a fluorometer cuvette or a 96-well black microplate.
-
Addition of this compound: Add this compound at the desired concentration and incubate for a defined period.
-
Addition of PI: Add propidium iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[19]
-
Fluorescence Measurement: Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm).[17]
-
Data Analysis: A significant increase in fluorescence indicates that this compound has compromised the inner membrane, allowing PI to enter the cell and bind to DNA.
Visualizations
Signaling Pathways and Mechanisms
Caption: Comparative mechanisms of action of this compound, Ciprofloxacin, and Rifampicin.
Experimental Workflows
Caption: General experimental workflows for MIC and membrane permeability assays.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSE68105 - Escherichia coli global gene expression due ciprofloxacin challenge in laboratory medium and human serum - OmicsDI [omicsdi.org]
- 9. Core Antibiotic-Induced Transcriptional Signatures Reflect Susceptibility to All Members of an Antibiotic Class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Rifampicin-induced transcriptome response in rifampicin-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. events.tuni.fi [events.tuni.fi]
- 13. biorxiv.org [biorxiv.org]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocol for nTZDpa
Disclaimer: This document provides essential safety and logistical information for handling the novel synthetic compound nTZDpa. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is based on established best practices for handling potent, novel synthetic organic compounds in a research environment. A risk assessment specific to the planned experimental procedures should be completed before handling this material.
This compound (non-thiazolidinedione PPARγ partial agonist) is a synthetic organic compound under investigation for its antimicrobial properties, particularly against Staphylococcus aureus.[1][2] While it shows promise, it also exhibits known toxicities, including hemolytic activity at concentrations above 16 μg/mL and toxicity to renal cells.[1][2] Therefore, stringent safety precautions are necessary when handling this compound to minimize exposure and ensure a safe laboratory environment.
Hazard Summary
| Hazard | Description | Source |
| Toxicity | Exhibits hemolytic activity (rupture of red blood cells) at concentrations above 16 µg/mL. Shows toxicity towards mammalian cell lines (HepG2 and HKC-8) at 32 µg/mL. Derivatives have also shown renal toxicity. | [1][2] |
| Chemical Nature | Synthetic organic compound. As with many novel research compounds, full toxicological properties are unknown. | [1][2] |
| Physical Form | Typically a solid powder. Poses a risk of airborne particle generation during handling. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation, such as weighing or preparing stock solutions. Hoods or full-facepieces can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling powder. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Decontamination: Ensure that a decontamination solution (e.g., 70% ethanol followed by a suitable laboratory detergent) is readily available in the work area.
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure maximum protection:
-
Shoe covers
-
Inner gloves
-
Coveralls or lab coat
-
Outer gloves
-
Respiratory protection
-
Eye protection
-
3. Handling:
-
Weighing: When weighing the solid compound, use a containment balance enclosure or a glove box to minimize the generation of airborne particles.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Container Management: Keep containers of this compound tightly sealed when not in use.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container. The general doffing sequence is the reverse of donning.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Disposable PPE (gloves, coveralls, shoe covers)
-
Contaminated lab supplies (pipette tips, tubes, etc.)
-
Spill cleanup materials
-
-
Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Since this compound contains chlorine (a halogen), it should be disposed of in a designated "Halogenated Organic Waste" container.[3]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[3] All this compound waste must be disposed of through your institution's hazardous waste management program.
Experimental Protocols Cited
The information regarding the toxicity of this compound is derived from the following experimental observations:
-
Hemolysis Assay: Human erythrocytes were exposed to varying concentrations of this compound. Significant hemolysis was observed at concentrations above 16 μg/mL.[2]
-
Mammalian Cell Line Toxicity: The toxicity of this compound was assessed against HepG2 and HKC-8 mammalian cell lines, with significant toxicity noted at 32 μg/mL.[2]
-
Renal Toxicity: Studies on derivatives of this compound have indicated potential for renal cell toxicity.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE based on the risk of exposure to this compound.
References
- 1. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
